N,N-diethyl-2-fluoro-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVHBAPCTSCZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279985 | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-37-4 | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-fluoro-4-nitroaniline
This guide provides a comprehensive, technically detailed overview of a reliable synthetic pathway for N,N-diethyl-2-fluoro-4-nitroaniline, a valuable fluorinated aromatic compound. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the reaction mechanisms, experimental choices, and detailed protocols.
Introduction: The Significance of Fluorinated Nitroanilines
This compound is a substituted aromatic amine featuring a unique combination of functional groups: a diethylamino group, a fluorine atom, and a nitro group. This specific arrangement makes it a molecule of interest as a versatile building block in the synthesis of more complex molecules. Fluorine-containing compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro and amine functionalities serve as synthetic handles for a wide array of chemical transformations, making this compound a key intermediate for active pharmaceutical ingredients (APIs), specialized dyes, and materials science applications.[2][3]
The synthetic strategy detailed herein is a robust two-part process, commencing with the synthesis of the key intermediate, 2-fluoro-4-nitroaniline, followed by its exhaustive N,N-diethylation to yield the final product.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Formation of the Core Structure: Synthesis of 2-fluoro-4-nitroaniline via nitration of an appropriate precursor.
-
Functionalization: N,N-diethylation of the primary amine to yield the target tertiary amine.
Sources
An In-Depth Technical Guide to N,N-diethyl-2-fluoro-4-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N,N-diethyl-2-fluoro-4-nitroaniline. As a specialized aromatic amine, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document synthesizes available data on related compounds to project the characteristics and reactivity of the title compound, offering a valuable resource for its utilization in novel research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound is a substituted aniline derivative characterized by the presence of a fluorine atom ortho to the amino group and a nitro group para to it. The diethylamino group contributes to its lipophilicity and can influence its reactivity and solubility.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known values of the closely related compounds, 2-fluoro-4-nitroaniline and N,N-diethyl-4-nitroaniline.
| Property | Predicted Value/Information | Rationale / Comparison |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | Based on the molecular structure.[1] |
| Molecular Weight | 212.22 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[2][3] |
| Melting Point | Expected to be a solid at room temperature. | 2-Fluoro-4-nitroaniline has a melting point of 122-130 °C. N,N-diethyl-4-nitroaniline has a melting point of 77.5 °C. The introduction of the diethyl groups may lower the melting point compared to the primary amine. |
| Boiling Point | Not available | High boiling point is expected due to its molecular weight and polar functional groups. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and chloroform. | Nitroanilines are generally insoluble in water.[2][3] The diethyl groups will increase solubility in nonpolar organic solvents. |
| pKa | The amino group is expected to be a weak base. | The pKa of N,N-diethyl-4-nitroaniline is approximately 2.30.[3] The electron-withdrawing fluorine atom will likely further decrease the basicity of the amino group. |
Synthesis of this compound
The most probable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. The starting material would likely be a di-halogenated nitrobenzene, where the fluorine atom is more susceptible to substitution due to the activating effect of the nitro group.[4][5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on similar reactions.[6][7] Optimization of reaction conditions (temperature, time, and solvent) may be necessary to achieve high yields.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Diethylamine
-
Ethanol (or another suitable solvent like DMSO)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in ethanol.
-
Add diethylamine (2-3 equivalents) to the solution. The excess diethylamine also acts as a base to neutralize the HF byproduct.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the diethylamino group, the fluoro group, and the nitro group.
-
The Diethylamino Group: This tertiary amine is a weak base and can be protonated in the presence of strong acids.
-
The Fluoro Group: The fluorine atom is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. This allows for the introduction of other functional groups at this position.[8]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which can then undergo a variety of further reactions, such as diazotization.[9]
This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules.
Potential Applications:
-
Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[9]
-
Dyes and Pigments: The nitroaniline scaffold is a common feature in many dyes. Further functionalization of this molecule could lead to novel colorants.
-
Materials Science: Incorporation into polymers or other materials to impart specific electronic or optical properties.
Spectroscopic Characterization (Predicted)
¹H NMR
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine and diethylamino groups will influence the chemical shifts and coupling constants of the other two protons.
-
Ethyl Protons: A quartet for the methylene (-CH₂-) protons (δ 3.0-3.5 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.0-1.5 ppm), with coupling between them.
¹³C NMR
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Ethyl Carbons: Two signals for the ethyl group, a methylene carbon signal (δ ~45 ppm) and a methyl carbon signal (δ ~15 ppm).
Infrared (IR) Spectroscopy
-
N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aryl-N bond.
-
C-F Stretching: A strong band in the range of 1000-1400 cm⁻¹.
-
C-H Stretching: Bands for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.
An IR spectrum for the related N,N-diethyl-4-nitroaniline is available in the NIST WebBook, which can serve as a reference.[10]
Mass Spectrometry (MS)
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.22.
-
Common fragmentation patterns would include the loss of an ethyl group, a nitro group, and other fragments characteristic of nitroanilines.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the data for 2-fluoro-4-nitroaniline and other nitroanilines, it should be handled with caution.[11][12]
Hazard Identification
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.
-
Health Effects: May cause damage to organs through prolonged or repeated exposure. A structurally similar chemical, N,N-diethyl-4-nitroaniline, is reported to potentially cause methemoglobinemia.[2][3]
-
Environmental Hazards: May be harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
This compound is a valuable, functionalized aromatic amine with significant potential in synthetic chemistry. While direct experimental data is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be extrapolated from related compounds. This guide provides a foundational resource for researchers and scientists looking to explore the utility of this molecule in their work, particularly in the fields of drug discovery and materials science. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
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PubChem. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254. [Link]
-
PubChem. N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. [Link]
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PubChem. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. [Link]
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Oakwood Chemical. N,N-Diethyl-4-nitroaniline. [Link]
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New Journal of Chemistry. Supporting Information. [Link]
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PMC - NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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Alpha Resources. SAFETY DATA SHEET. [Link]
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Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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Durham Tech. SAFETY DATA SHEET. [Link]
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Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data. [Link]
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YouTube. Nucleophilic Aromatic Substitution. [Link]
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NIST WebBook. N,N-Diethyl-p-nitroaniline. [Link]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
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PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]
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University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
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PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline. [Link]
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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Wikipedia. 4-Nitroaniline. [Link]
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- 13. alpharesources.com [alpharesources.com]
No Publicly Available Crystal Structure Data for N,N-diethyl-2-fluoro-4-nitroaniline
A comprehensive search of scientific databases and literature has revealed no publicly available experimental data on the crystal structure of N,N-diethyl-2-fluoro-4-nitroaniline. This includes a lack of crystallographic information files (CIFs), database entries, or publications detailing its single-crystal X-ray diffraction analysis. Consequently, an in-depth technical guide on its specific crystal structure, as requested, cannot be generated at this time.
While information on the synthesis and properties of related compounds is available, the core requirement of a detailed analysis of the experimentally determined crystal structure of this compound cannot be met.
However, a wealth of information exists for structurally similar compounds. As an alternative, this guide will provide a comprehensive analysis of the crystal structure of 2-fluoro-5-nitroaniline , a closely related molecule for which detailed crystallographic data is available. This will serve as a valuable reference and methodological template for researchers and professionals in drug development and materials science interested in this class of compounds.
An In-Depth Technical Guide to the Crystal Structure of 2-Fluoro-5-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the crystal structure of 2-fluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding its solid-state architecture is crucial for predicting its physical properties, stability, and behavior in various applications.
Introduction: The Significance of Substituted Nitroanilines
Substituted nitroanilines are a critical class of organic compounds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring leads to unique electronic and photophysical properties. The addition of a fluorine atom can further modulate these properties, influencing intermolecular interactions and, consequently, the crystal packing. These characteristics make them valuable precursors in the development of pharmaceuticals and advanced materials. For instance, 2-fluoro-4-nitroaniline is a versatile intermediate for active pharmaceutical ingredients (APIs).
Experimental Methodology: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals and subsequent analysis by X-ray diffraction.
A common route for the synthesis of 2-fluoro-5-nitroaniline involves the nitration of a corresponding fluoroaniline precursor.
Experimental Protocol: Synthesis and Slow Evaporation Crystallization
-
Synthesis: The synthesis of 2-fluoro-5-nitroaniline can be achieved through established organic chemistry protocols.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.
-
Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) to create a saturated solution. The solution is then loosely covered and left undisturbed at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of 2-fluoro-5-nitroaniline will form.
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the asymmetric unit.
Workflow for Crystal Structure Determination
N,N-diethyl-2-fluoro-4-nitroaniline molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of N,N-diethyl-2-fluoro-4-nitroaniline
Abstract
This compound is a substituted aromatic amine featuring a complex interplay of steric and electronic effects that dictate its three-dimensional structure and chemical properties. This guide provides a comprehensive analysis of its molecular architecture and conformational landscape, tailored for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will explore the molecule's structural features, delve into the dominant forces governing its conformation, and outline robust experimental and computational methodologies for its characterization. This document serves as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate further research and application.
Core Molecular Structure and Electronic Profile
The foundational structure of this compound is a benzene ring substituted with four distinct functional groups, each imparting specific electronic and steric characteristics that collectively define the molecule's behavior.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃FN₂O₂ | Inferred |
| Molecular Weight | 212.22 g/mol | [1] |
| Key Functional Groups | N,N-diethylamino, Fluoro, Nitro, Aromatic Ring | - |
| Appearance | Likely a yellow or orange solid, typical for nitroanilines | [2] |
The electronic nature of the aniline ring is heavily influenced by the push-pull mechanism established by its substituents:
-
N,N-diethylamino Group (-N(Et)₂): Positioned at C1, this is a potent electron-donating group (EDG) due to the lone pair on the nitrogen atom participating in resonance with the aromatic π-system. It is a strong activating group and directs electrophilic substitution to the ortho and para positions.
-
Nitro Group (-NO₂): Located at C4 (para to the amine), this is one of the strongest electron-withdrawing groups (EWG) through both resonance and inductive effects. It is strongly deactivating and a meta-director.
-
Fluorine Atom (-F): At C2 (ortho to the amine), fluorine exhibits dual electronic behavior. It is highly electronegative, leading to a strong electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, acting as a weak electron-donating group. Overall, it is a deactivating but ortho-, para-directing substituent.[3]
This arrangement creates a highly polarized molecule with significant charge separation, a feature often exploited in the design of nonlinear optical materials and solvatochromic dyes.[4][5]
Conformational Analysis: A Study in Steric and Electronic Compromise
The preferred three-dimensional conformation of this compound is a delicate balance between minimizing steric repulsion and optimizing electronic conjugation. The most significant conformational flexibility arises from rotation around the C1-N bond of the diethylamino group.
Dominant Steric Interactions
The primary determinant of the molecule's shape is severe steric hindrance involving the bulky N,N-diethylamino group and its ortho-substituent, the fluorine atom.
-
Amine-Fluorine Repulsion: To be fully conjugated with the benzene ring, the diethylamino group would need to be planar. However, this conformation would result in a significant steric clash between the ethyl groups and the adjacent fluorine atom. To alleviate this strain, the diethylamino group is forced to rotate out of the plane of the aromatic ring. This twisting disrupts the ideal p-orbital overlap, thereby reducing resonance stabilization but achieving a lower overall energy state.
-
Nitro Group Orientation: The nitro group at the para position experiences minimal direct steric interaction with the diethylamino group. However, in related ortho-nitroaniline structures, significant twisting of the nitro group is observed to avoid clashes with the adjacent amine.[6] In this molecule, the primary constraint on the nitro group is its electronic interaction with the ring.
Intramolecular Forces
While classic hydrogen bonding is absent, weaker intramolecular interactions may contribute to conformational preference.
-
N-H···F Hydrogen Bonding in Analogues: In related primary or secondary anilines, intramolecular hydrogen bonds between an N-H donor and an ortho-fluoro acceptor are well-documented and can be detected via NMR spectroscopy through scalar coupling (¹hJNH,F).[7][8] While this compound lacks an N-H donor, the principles governing such interactions highlight the close proximity enforced by the molecular scaffold.
-
C-H···O/F Interactions: Weak hydrogen bonds involving the ethyl C-H groups and the oxygen atoms of the nitro group or the ortho-fluorine atom are conceivable. These interactions, though energetically minor, can subtly influence the rotational preference of the ethyl groups.
The logical relationship between these competing factors is illustrated below.
Figure 1: A diagram illustrating the key factors that govern the final molecular conformation of this compound.
Methodologies for Structural Elucidation
Determining the precise conformation requires a combination of computational modeling and experimental verification.
Computational Modeling Workflow
Computational chemistry provides a powerful avenue for exploring the potential energy surface of the molecule to identify stable conformers. Density Functional Theory (DFT) is the method of choice for this type of analysis.
Protocol 1: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build an initial 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles (C2-C1-N-Cethyl and C1-N-Cethyl-Cmethyl).
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger). This step locates the nearest local energy minimum.
-
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (enthalpy, Gibbs free energy).
-
Relative Energy Analysis: Compare the Gibbs free energies of all stable conformers to identify the global minimum and determine the Boltzmann population of each conformer at a given temperature.
-
Property Prediction: Use the optimized geometry of the global minimum to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, for comparison with experimental data.
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- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.ucla.edu [chem.ucla.edu]
A-Z Guide to Quantum Chemical Calculations for N,N-diethyl-2-fluoro-4-nitroaniline: A Whitepaper for Drug Development Professionals
Abstract
N,N-diethyl-2-fluoro-4-nitroaniline and its analogs represent a class of substituted anilines with significant potential in medicinal chemistry and materials science.[1] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for rational drug design and the development of novel therapeutics.[2] This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound. We will explore the theoretical underpinnings of Density Functional Theory (DFT), detail a step-by-step computational workflow, and interpret the resulting data, including structural parameters, frontier molecular orbitals, and molecular electrostatic potential maps. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust computational framework to accelerate their research endeavors.
Introduction: Bridging Theory and Application
Substituted anilines are crucial scaffolds in pharmacology.[3] The specific compound of interest, this compound, possesses several functional groups—a nitro group, a fluorine atom, and a diethylamino group—that can significantly influence its physicochemical properties and biological activity. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating character of the diethylamino group, creates a complex electronic environment.
In silico quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical approaches by providing a detailed view of molecular and electronic structures.[4] These methods allow for the prediction of a wide range of properties, from molecular geometry and vibrational frequencies to reactivity and interaction energies, thereby guiding experimental efforts and providing mechanistic insights.[5]
Objectives of This Guide:
-
To provide a rigorous theoretical foundation for the choice of computational methods and basis sets.
-
To outline a validated, step-by-step protocol for performing quantum chemical calculations on this compound.
-
To demonstrate the analysis and interpretation of key computational outputs relevant to drug design.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] This section explains the rationale behind the selection of a robust and widely accepted level of theory for organic molecules of pharmaceutical interest.
The Method of Choice: Density Functional Theory (DFT)
For medium-sized organic molecules, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[7][8] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[9]
Among the myriad of available functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the aniline derivative .
The Language of Electrons: Justifying the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For a molecule containing hydrogen, carbon, nitrogen, oxygen, and fluorine, a flexible and robust basis set is required.
We recommend the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:
-
6-311G : This indicates a triple-zeta valence basis set, providing a higher degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.[12]
-
++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms.[13] Diffuse functions are crucial for accurately describing systems with lone pairs or regions of low electron density, which is relevant for the nitro and amino groups.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[14] Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds and intermolecular interactions accurately.
This combination, B3LYP/6-311++G(d,p) , has been shown to provide reliable geometries and electronic properties for a wide range of organic compounds.[15][16]
The Computational Workflow: From Structure to Properties
This section provides a detailed, step-by-step protocol for the quantum chemical analysis of this compound.
Step 1: Molecular Input and Initial Structure
The first step is to generate a 3D structure of the molecule. This can be done using any molecular building software. The initial coordinates do not need to be perfect, as the geometry optimization step will find the lowest energy conformation.
Step 2: Geometry Optimization
Causality: The purpose of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable, or ground-state, conformation of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.[17]
Protocol:
-
Load the initial molecular structure into the quantum chemistry software.
-
Specify the level of theory: B3LYP/6-311++G(d,p) .
-
Initiate a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.
Step 3: Vibrational Frequency Analysis
Causality: After optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure is a true energy minimum and not a saddle point (a transition state).[18] A true minimum will have no imaginary frequencies, whereas a transition state will have exactly one.[19] This step is a self-validating system for the geometry optimization.[18]
Protocol:
-
Use the optimized geometry from the previous step as the input.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ).
-
Analyze the output: Confirm that all calculated vibrational frequencies are positive (real). The output will also provide the zero-point vibrational energy (ZPVE) and data to simulate the infrared (IR) spectrum.
Step 4: Electronic Property Calculations
Causality: Once the optimized ground-state structure is confirmed, various electronic properties can be calculated to understand the molecule's reactivity, stability, and potential interaction sites.
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the calculation of molecular orbitals (including HOMO and LUMO) and the molecular electrostatic potential (MEP).
Analysis and Interpretation of Results
This section details how to interpret the key outputs from the quantum chemical calculations in the context of drug development.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[20]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[21]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[22] A small gap implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[21]
| Parameter | Illustrative Energy (eV) | Implication for this compound |
| EHOMO | -6.5 | Moderate electron-donating capability, likely localized on the diethylamino group and aniline ring. |
| ELUMO | -2.1 | Strong electron-accepting capability, likely localized on the nitro group and the aromatic ring. |
| ΔEGap | 4.4 | Indicates a molecule that is reactive and polarizable, suggesting potential for biological activity. |
Note: These values are illustrative and would be precisely determined by the calculation.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[23] It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as drug-receptor binding.[17][24]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen of the amino group.[25]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the ethyl groups and near the fluorine atom.[25]
Understanding the MEP is crucial for predicting how the molecule will orient itself within a receptor's binding pocket.[26]
Vibrational Analysis (Simulated IR Spectrum)
The frequency calculation not only confirms the energy minimum but also provides the vibrational modes and their corresponding IR intensities. This allows for the generation of a theoretical IR spectrum.[27][28] This simulated spectrum can be compared with experimental data to validate the computational model and aid in the structural characterization of synthesized compounds.[29][30]
| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Assignment |
| N-H Stretch | ~3400 | (If secondary amine analog) |
| C-H Stretch (Aromatic) | ~3100 | Aromatic ring C-H bonds |
| C-H Stretch (Aliphatic) | ~2950 | Ethyl group C-H bonds |
| NO₂ Asymmetric Stretch | ~1550 | Nitro group |
| C=C Stretch (Aromatic) | ~1500-1600 | Benzene ring skeletal vibrations |
| NO₂ Symmetric Stretch | ~1350 | Nitro group |
| C-F Stretch | ~1250 | Carbon-Fluorine bond |
Note: These are typical frequency ranges and would be precisely calculated.
Conclusion
This guide has established a comprehensive and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain reliable and predictive data. The interpretation of outputs such as HOMO-LUMO energies and Molecular Electrostatic Potential maps provides deep insights into the molecule's reactivity and potential for intermolecular interactions, which are critical for structure-based drug design.[31] The application of these computational techniques serves to de-risk and accelerate the drug development pipeline, embodying the principles of modern, computationally-driven pharmaceutical research.[5]
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- Demehin, A. I. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
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- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.
- ResearchGate. (2023, September 5). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.
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- ResearchGate. (2018, April 21). Is a vibrational spectrum calculation really necessary to confirm an equilibrium geometry?.
- PubMed. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
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- American Institute of Physics. (n.d.). Computation of electron affinities of O and F atoms, and energy profile of F–H2 reaction by density functional theory and ab initio methods.
- Université de Genève. (2008, July 16). What governs nitrogen configuration in substituted aminophosphines?.
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Navigating the Physical Properties of N,N-diethyl-2-fluoro-4-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethyl-2-fluoro-4-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its specific substitution pattern—a diethylamino group, a fluorine atom, and a nitro group on a benzene ring—suggests a molecule with unique electronic and steric properties that could be exploited in the design of novel compounds. As with any chemical entity destined for research and development, a thorough understanding of its fundamental physical properties, namely its melting and boiling points, is paramount for its purification, handling, and characterization.
This technical guide provides a comprehensive overview of the available information regarding the physical properties of this compound. It addresses the current landscape of publicly available data and, in its absence, presents data for structurally related compounds to offer scientifically grounded estimations. Furthermore, this guide details robust experimental protocols for the precise determination of melting and boiling points, empowering researchers to characterize this compound in-house.
The Challenge of Data Availability
A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points specifically for this compound. This data gap is not uncommon for novel or specialized research chemicals. Consequently, researchers must rely on a combination of theoretical predictions and empirical data from analogous structures to approximate these crucial physical constants.
Physical Properties of Structurally Related Compounds
To provide a reasonable estimation of the expected physical properties of this compound, it is instructive to examine the melting and boiling points of structurally similar molecules. The presence of the diethylamino, fluoro, and nitro functional groups, as well as their positions on the aniline core, will influence these properties through factors such as molecular weight, polarity, and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces).
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoro-4-nitroaniline | 122-130 | Not available | |
| N,N-Diethyl-4-nitroaniline | 76[1] | ~350.68 (estimated)[1] | |
| 2-Fluoro-6-nitroaniline | Not available | Not available | |
| 4-Nitroaniline | 146-149[2] | 332[2] |
Data compiled from various chemical suppliers and databases.
Analysis of Structural Analogues:
-
2-Fluoro-4-nitroaniline: This primary amine analogue provides a baseline for the effect of the fluoro and nitro groups on the aniline scaffold. Its relatively high melting point suggests strong intermolecular interactions, likely including hydrogen bonding from the amine group.
-
N,N-Diethyl-4-nitroaniline: The replacement of the primary amine with a diethylamino group eliminates the potential for hydrogen bonding donation from the nitrogen atom, which would be expected to lower the melting and boiling points compared to its primary amine counterpart. However, the increased molecular weight and van der Waals forces from the ethyl groups will have a counteracting effect.
-
4-Nitroaniline: As a fundamental parent compound, its physical properties highlight the significant impact of the nitro group on elevating melting and boiling points due to its strong dipole moment.
Based on these comparisons, it is reasonable to hypothesize that the melting point of this compound will be influenced by the interplay of the polar nitro and fluoro groups and the non-polar diethylamino group. The boiling point is expected to be relatively high, likely in a range comparable to or slightly higher than that of N,N-diethyl-4-nitroaniline due to the additional fluoro substitution. However, without experimental data, these remain educated estimates.
Experimental Determination of Physical Properties
Given the absence of reported values, experimental determination is the definitive method for establishing the melting and boiling points of this compound. The following sections provide detailed, field-proven protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.[1][3]
Methodology: Capillary Melting Point Determination
This is a common and accurate method for determining the melting point of a solid organic compound.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus, which typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.
-
Insert the capillary tube containing the sample into the designated slot in the heating block.
-
-
Measurement:
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Observe the sample closely through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Reporting:
-
Report the melting point as a range, for example, 105-106.5°C. A narrow range (less than 2°C) is indicative of a pure compound.[1]
-
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.
Methodology: Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[7]
Experimental Protocol:
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a small, inverted capillary tube (sealed at the top) inside the test tube, submerged in the liquid.
-
Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the heat-transferring arm of the Thiele tube is not obstructed.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to ensure uniform heating of the oil bath through convection.
-
As the temperature rises, air trapped in the inverted capillary tube will expand and escape as a slow stream of bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7]
-
-
Data Reporting:
-
Record the temperature observed in the previous step as the boiling point.
-
It is also crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Conclusion
References
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Toronto. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
SlidePlayer. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N,N-Diethyl-4-nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
Stenutz. (n.d.). 2-fluoro-4-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)-. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). copper;[2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-yl]oxidanium. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydron;chloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (7S,9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N,N-diethyl-2-fluoro-4-nitroaniline in Organic Solvents
Introduction
N,N-diethyl-2-fluoro-4-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and specialized chemical compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its practical application in chemical synthesis, purification processes such as recrystallization, and formulation development. The solubility profile of a compound dictates the choice of solvent for a reaction, influences the efficiency of purification, and is a critical parameter in drug delivery systems.
This technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and the established principles of solubility. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a qualitative understanding and furnishes a detailed, robust experimental protocol for its precise quantitative determination. This guide is intended to empower researchers, scientists, and professionals in drug development with the foundational knowledge and practical tools to effectively work with this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | Inferred from name |
| Molecular Weight | 212.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Polarity | Polar molecule | Based on functional groups |
| Hydrogen Bond Donor | No | The amine is tertiary |
| Hydrogen Bond Acceptor | Yes (nitro group, fluorine) | Based on functional groups |
The molecular structure of this compound is characterized by a polar nitro group (-NO₂) and a fluorine atom (-F), which impart significant polarity to the molecule. The diethylamino group (-(CH₂CH₃)₂) is less polar than a primary or secondary amine and does not possess a hydrogen atom for hydrogen bonding donation. The overall polarity of the molecule suggests that it will be more soluble in polar solvents than in non-polar solvents.
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the molecular structure of this compound, we can predict its solubility in various classes of organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents can act as both hydrogen bond donors and acceptors. While this compound cannot donate a hydrogen bond, the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents, and this solubility is likely to increase with temperature. For a structurally similar compound, 2-fluoro-4-nitroaniline, recrystallization from aqueous methanol and ethanol supports its solubility in these solvents.[2]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Chloroform)
These solvents have a significant dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. They can engage in dipole-dipole interactions with the polar nitro and fluoro groups of this compound. A related compound, N,N-diethyl-4-nitroaniline, is reported to be slightly soluble in acetonitrile and chloroform.[3] Therefore, this compound is predicted to have good solubility in these types of solvents.
Non-polar Solvents (e.g., Toluene, Hexane)
Due to the significant polarity imparted by the nitro and fluoro groups, the solubility of this compound in non-polar solvents is expected to be limited. The energetic cost of disrupting the strong cohesive forces within the polar solute for the weaker interactions with a non-polar solvent is high.
The interplay of these molecular interactions is visualized in the following diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of the Solid Solute : Ensure that the this compound is of high purity. Any impurities can affect the measured solubility. The solid should be a fine powder to maximize the surface area for dissolution.
-
Solvent Selection : Choose a range of organic solvents of interest, ensuring they are of high purity (e.g., HPLC grade).
-
Equilibration :
-
Add an excess amount of the solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place the container in a constant temperature bath or shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time. [4]
-
-
Phase Separation :
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Filter the supernatant through a fine-pore filter (e.g., a 0.22 µm syringe filter) that is compatible with the solvent and also at the experimental temperature.
-
-
Quantification :
-
Gravimetric Method :
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered saturated solution to the evaporating dish and re-weigh (W₂).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it again (W₃).
-
The mass of the dissolved solid is (W₃ - W₁), and the mass of the solvent is (W₂ - W₃). The solubility can then be expressed in various units (e.g., g/100 g of solvent).
-
-
Spectroscopic or Chromatographic Method :
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing the response to a calibration curve prepared with known concentrations of the compound.
-
-
-
Data Reporting : Report the solubility as the average of multiple determinations at a specified temperature.
Conclusion
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.
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- Chemistry LibreTexts. (2024). Experiment_727_Organic Compound Functional Groups__1_2_0.
- PubChem. (2024). n-Ethyl-4-fluoro-2-nitroaniline.
- Benchchem. (2025). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
- CymitQuimica. (2026). N,N-Diethyl-4-nitroaniline.
- ChemicalBook. (2026). N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1.
- ChemicalBook. (2026). N,N-DIETHYL-4-NITROANILINE | 2216-15-1.
- Sigma-Aldrich. (2026). 2-Fluoro-4-nitroaniline 95 369-35-7.
- Labchem. (2026). N,N-Diethyl-4-fluoro-2-nitroaniline, 97%.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 2-halo-N,N-diethyl-4-nitroanilines.
- Google Patents. (2020). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
- ResearchGate. (2016).
- Google Patents. (2010). Method for preparing N-methyl paranitroaniline.
- YouTube. (2015). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake!.
- Sigma-Aldrich. (2026). 2-Fluoro-4-nitroaniline 95 369-35-7.
- PubChem. (2025). 2-Fluoro-4-nitroaniline.
Sources
Methodological & Application
Application Note: N,N-diethyl-2-fluoro-4-nitroaniline as a High-Performance Solvatochromic Probe for Polarity Assessment
Introduction: The Principle of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical compound changes in response to the polarity of the solvent it is dissolved in.[1] This spectral shift arises from the differential solvation of the molecule's electronic ground and excited states.[1] Solvatochromic dyes are powerful tools for probing the microenvironment of complex systems, enabling researchers to quantify solvent polarity, which is a critical parameter in chemical reactions, materials science, and biological processes.[1][2]
The direction of the spectral shift categorizes the effect:
-
Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum (λmax) shifts to a longer wavelength as solvent polarity increases. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[1]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar and is preferentially stabilized.[1]
Molecules with a strong intramolecular charge-transfer (ICT) character, typically featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A), are excellent solvatochromic probes.[3][4] N,N-diethyl-2-fluoro-4-nitroaniline is a prime example of such a D-π-A system, exhibiting pronounced positive solvatochromism.
Profile of the Probe: this compound
This compound is a highly sensitive solvatochromic dye. Its molecular architecture is optimized for probing solvent polarity.
-
Electron Donor (D): The N,N-diethylamino group provides strong electron-donating character.
-
Electron Acceptor (A): The nitro group (-NO₂) is a powerful electron-withdrawing group.
-
π-Bridge: The aromatic ring facilitates efficient charge transfer from the donor to the acceptor upon photoexcitation.
-
Ortho-Fluoro Group: The fluorine atom at the ortho position acts as an inductive electron-withdrawing group, which can fine-tune the electronic properties and photophysical behavior of the molecule.
Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor-aromatic ring moiety to one centered on the acceptor moiety. This ICT process results in an excited state with a significantly larger dipole moment than the ground state. Consequently, polar solvents stabilize this more polar excited state to a greater degree than the ground state. This reduces the energy gap for the electronic transition, leading to a bathochromic (red) shift in the absorption spectrum with increasing solvent polarity.
Diagram: Mechanism of Positive Solvatochromism
Caption: Energy level diagram illustrating positive solvatochromism.
Application: Quantifying Solvent Polarity
The spectral shifts of this compound can be correlated with established empirical solvent polarity scales. The Kamlet-Taft parameters provide a multi-parameter approach to describe solute-solvent interactions by separating them into three distinct contributions:[5][6][7]
-
α: The solvent's hydrogen-bond donating (HBD) acidity.
-
β: The solvent's hydrogen-bond accepting (HBA) basicity.
-
π *: The solvent's dipolarity/polarizability.
By measuring the λmax of the probe in a series of well-characterized solvents, a correlation can be established, allowing for the determination of these parameters for unknown environments or solvent mixtures.
Representative Solvatochromic Data
The following table presents representative data illustrating the positive solvatochromism of a similar probe, N,N-diethyl-4-nitroaniline, in various solvents. The ortho-fluoro group in the target probe will modulate these values, but the trend remains consistent.
| Solvent | λmax (nm) | Kamlet-Taft π*[5][8] | Kamlet-Taft α[5][8] | Kamlet-Taft β[5][8] |
| n-Hexane | 356 | -0.08 | 0.00 | 0.00 |
| Toluene | 378 | 0.54 | 0.00 | 0.11 |
| Chloroform | 390 | 0.58 | 0.44 | 0.00 |
| Acetone | 392 | 0.71 | 0.08 | 0.48 |
| Acetonitrile | 390 | 0.75 | 0.19 | 0.31 |
| Ethanol | 404 | 0.54 | 0.83 | 0.77 |
| DMSO | 416 | 1.00 | 0.00 | 0.76 |
| Water | 430 | 1.09 | 1.17 | 0.18 |
Note: Data is illustrative for N,N-diethyl-4-nitroaniline to demonstrate the expected trend.
Experimental Protocols
This section provides a detailed methodology for investigating the solvatochromic behavior of this compound.
Materials and Equipment
-
This compound probe
-
Spectroscopic grade solvents (a selection from the table above is recommended)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Protocol 1: Solution Preparation
Causality: Accurate solution preparation is critical for reproducible results. Using spectroscopic grade solvents minimizes interference from impurities. A stock solution ensures consistency across all tested solvents.
-
Prepare Stock Solution (e.g., 1 mM):
-
Accurately weigh a small quantity (e.g., ~2.1 mg) of this compound (M.W. 212.22 g/mol ).
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a solvent in which the probe is highly soluble, such as acetone or acetonitrile. This is your stock solution .
-
-
Prepare Working Solutions (e.g., 10 µM):
-
For each solvent to be tested, pipette 100 µL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the respective spectroscopic grade solvent.
-
Mix thoroughly. This ensures the final concentration is identical across all solvents and low enough to be within the linear range of the Beer-Lambert law.
-
Protocol 2: Spectroscopic Measurement
Causality: Using the pure solvent as a blank corrects for any background absorbance from the solvent or cuvette imperfections. Scanning a broad wavelength range ensures the full absorption peak is captured.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set Scan Parameters: Set the instrument to scan a wavelength range covering the expected absorption of the probe (e.g., 300 nm to 600 nm).
-
Blank Measurement: Fill a clean quartz cuvette with the first pure solvent (e.g., n-hexane). Place it in both the sample and reference beams of the spectrophotometer and run a baseline correction (autozero).
-
Sample Measurement:
-
Discard the blanking solvent from the sample cuvette.
-
Rinse the cuvette two to three times with a small amount of the corresponding working solution.
-
Fill the cuvette with the working solution and place it in the sample holder.
-
Record the absorption spectrum.
-
-
Record λmax: Identify and record the wavelength of maximum absorbance (λmax) from the spectrum.
-
Repeat for All Solvents: Repeat steps 3-5 for each solvent, ensuring to re-blank the instrument with the new pure solvent each time.
Diagram: Experimental Workflow
Caption: Workflow for solvatochromic analysis of the probe.
Data Analysis and Interpretation
The collected data provides a quantitative measure of a solvent's effective polarity as sensed by the probe molecule.
-
Tabulate Data: Create a table listing each solvent, its measured λmax, and its known Kamlet-Taft parameters (α, β, π*).
-
Convert to Energy: Convert the λmax (in nm) to the molar electronic transition energy ET (in kcal/mol) using the equation:
-
ET (kcal/mol) = 28591 / λmax (nm)
-
-
Correlation Analysis: Plot ET against the Kamlet-Taft parameters (e.g., ET vs. π*). A linear relationship demonstrates the probe's response to the solvent's dipolarity/polarizability. Multiple linear regression can be used to fit the data to the full Kamlet-Taft equation:
-
ET = ET0 + s(π* + dδ) + aα + bβ
-
Where ET0 is the transition energy in a reference solvent, and s, a, and b are coefficients that describe the probe's sensitivity to each parameter.
-
Representative Synthesis
While the primary focus of this note is the application of the probe, a representative synthesis is provided for context. A plausible route to this compound is via nucleophilic aromatic substitution.
Reaction: 3,4-difluoronitrobenzene reacts with an excess of diethylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic substitution than the fluorine atom meta to it.
-
Combine 3,4-difluoronitrobenzene with an excess of diethylamine in a suitable solvent (e.g., ethanol or DMSO) within a sealed pressure vessel.[9]
-
Heat the reaction mixture (e.g., to 120-150 °C) for several hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the excess diethylamine and solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.
Conclusion
This compound is a robust and sensitive solvatochromic probe. Its significant bathochromic shift with increasing solvent polarity makes it an invaluable tool for researchers in chemistry and drug development. The straightforward protocols outlined in this document provide a reliable framework for employing this probe to characterize the polarity of solvents, solvent mixtures, and complex microenvironments with high fidelity.
References
-
Kamlet-Taft solvent parameters. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]
-
Definition of kamlet_taft_solvent_parameters. (n.d.). Chemistry Dictionary - The Periodic Table. Retrieved January 19, 2026, from [Link]
-
Kamlet–Taft solvent parameters (K03367). (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 19, 2026, from [Link]
-
Kamlet-Taft solvent parameters. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]
-
Kamlet–Taft solvent parameters. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 19, 2026, from [Link]
-
Reichardt's dye. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
An Investigation of Solvatochromic Behavior. (n.d.). IT Solutions. Retrieved January 19, 2026, from [Link]
-
Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Pike, S. J., Bond, A. D., & Hunter, C. A. (2018). Solvatomorphism of Reichardt's dye. CrystEngComm, 20(20), 2841-2848. Retrieved January 19, 2026, from [Link]
-
Structural insight into piezo-solvatochromism of Reichardt's dye. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Demo 38: Reichardt's Dye. (n.d.). Chemistry and Biochemistry. Retrieved January 19, 2026, from [Link]
-
Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2,6-Diethyl-4-nitroaniline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
Sources
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- 4. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Using N,N-diethyl-2-fluoro-4-nitroaniline to determine solvent polarity
Application Note & Protocol
Utilizing N,N-diethyl-2-fluoro-4-nitroaniline as a Novel Solvatochromic Probe for the Determination of Solvent Polarity
For: Researchers, scientists, and drug development professionals.
Abstract
Solvent polarity is a critical parameter that influences chemical reactivity, reaction kinetics, and the properties of pharmaceutical compounds. This application note details a comprehensive protocol for the determination of solvent polarity using the novel solvatochromic probe, this compound. This probe exhibits a significant shift in its UV-Visible absorption maximum (λmax) in response to changes in solvent polarity, providing a sensitive and reliable method for characterizing a wide range of solvents. We present a detailed experimental workflow, data analysis procedures, and a theoretical framework for understanding the underlying solvatochromic effects.
Introduction: The Principle of Solvatochromism
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1][2] This change in color corresponds to a shift in the absorption or emission spectrum of the substance.[1][3] Solvatochromic compounds, often referred to as solvent polarity probes, are valuable tools for investigating solute-solvent interactions.[3][4]
The underlying mechanism of solvatochromism in push-pull molecules like this compound involves an intramolecular charge-transfer (ICT) from an electron-donating group (the diethylamino group) to an electron-withdrawing group (the nitro group) through a π-conjugated system.[5] The ground state of such molecules is less polar than the excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Conversely, in nonpolar solvents, the energy gap is larger, causing a hypsochromic shift (a shift to shorter wavelengths).
The inclusion of a fluorine atom at the 2-position of the aniline ring is expected to modulate the electronic properties of the probe, potentially enhancing its sensitivity to solvent polarity due to fluorine's high electronegativity.[6]
The this compound Probe
This compound is a promising candidate for a solvatochromic probe due to its distinct push-pull electronic structure. The diethylamino group serves as a potent electron donor, while the nitro group is a strong electron acceptor. The fluorine atom ortho to the amino group can influence the molecule's conformation and the electronic distribution within the aromatic ring, potentially fine-tuning its solvatochromic response.
Experimental Workflow
The determination of solvent polarity using this compound involves the preparation of dilute solutions of the probe in various solvents and the subsequent measurement of their UV-Visible absorption spectra.
Figure 1: Experimental workflow for determining solvent polarity.
Materials and Reagents
-
This compound (probe)
-
A series of high-purity (spectroscopic grade) solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol: UV-Visible Spectroscopic Measurement
This protocol is a generalized procedure and may require optimization for specific instrumentation and experimental conditions.
1. Preparation of the Stock Solution:
- Accurately weigh a small amount of this compound.
- Dissolve the probe in a suitable, relatively non-polar solvent (e.g., toluene) to prepare a stock solution of approximately 1 mg/mL. Ensure complete dissolution.
2. Preparation of Working Solutions:
- For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU). A starting concentration of ~5-10 µg/mL is recommended.
- Ensure the final volume of the added stock solution is minimal to avoid significantly altering the polarity of the solvent being tested.
3. Spectrophotometer Setup:
- Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.[7]
- Set the wavelength range for scanning to cover the expected absorption maxima of the probe in all solvents (e.g., 300-600 nm).[8]
4. Data Acquisition:
- Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be tested. Place it in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.[7]
- Sample Measurement: Empty the cuvette, rinse it with a small amount of the corresponding working solution, and then fill it with the working solution.
- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
5. Repeat for all Solvents:
- Repeat step 4 for each solvent in the series, ensuring to use a fresh blank for each new solvent.
Data Analysis and Interpretation
Determination of λmax
From each recorded spectrum, identify the wavelength of maximum absorbance (λmax). This is the peak of the intramolecular charge-transfer band.
Calculation of the Empirical Solvent Polarity Parameter, ET(30)
The Dimroth-Reichardt ET(30) scale is a widely used empirical scale of solvent polarity.[3] The ET(30) value for a given solvent can be calculated from the λmax of the solvatochromic probe in that solvent using the following equation:
ET(30) (kcal/mol) = 28591 / λmax (nm)
where:
-
28591 is a conversion factor derived from Planck's constant and the speed of light.
Correlation with Solvent Polarity Scales
The calculated ET(30) values can be plotted against established solvent polarity parameters, such as the Kamlet-Taft parameters (α, β, and π*), to further characterize the nature of the solute-solvent interactions.[9]
Expected Results: A Representative Dataset
The following table presents hypothetical data to illustrate the expected trend in the solvatochromic shift of this compound in a range of solvents with varying polarities.
| Solvent | Polarity | λmax (nm) (Hypothetical) | ET(30) (kcal/mol) (Calculated) |
| n-Hexane | Non-polar | 385 | 74.3 |
| Toluene | Non-polar | 400 | 71.5 |
| Chloroform | Polar aprotic | 425 | 67.3 |
| Acetone | Polar aprotic | 440 | 65.0 |
| Ethanol | Polar protic | 460 | 62.2 |
| Methanol | Polar protic | 475 | 60.2 |
| Water | Polar protic | 490 | 58.3 |
Note: The λmax values in this table are illustrative and should be determined experimentally.
Troubleshooting and Considerations
-
Solubility: The probe must be fully soluble in all tested solvents to obtain accurate and reproducible results.
-
Concentration: Ensure the concentration of the probe is low enough to avoid solute-solute interactions that could affect the absorption spectrum.
-
Solvent Purity: Use high-purity, spectroscopic grade solvents to avoid interference from impurities.
-
Temperature: Maintain a constant temperature during measurements, as temperature can influence both the solvent properties and the absorption spectrum.
Conclusion
This compound serves as a sensitive and effective solvatochromic probe for the determination of solvent polarity. The experimental protocol outlined in this application note provides a straightforward and reliable method for characterizing a wide range of solvents. The data obtained can be used to rank solvents based on their polarity and to gain insights into the nature of solute-solvent interactions, which is of paramount importance in chemical research and drug development.
References
- Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The .pi.* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027–6038.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Catalán, J. (2009). Toward a generalized treatment of the solvent effect on the position of the electronic spectra of solutes. The Journal of Physical Chemistry B, 113(17), 5951–5960.
- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
- Suppan, P., & Ghoneim, N. (1997).
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Marcus, Y. (1998). The Properties of Solvents. John Wiley & Sons.
- Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175–198.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Machado, V. G., & Machado, C. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes.
- Waghorne, W. E. (2020). A Study of Kamlet–Taft β and π* Scales of Solvent Basicity and Polarity/Polarizability Using Computationally Derived Molecular Properties. Journal of Solution Chemistry, 49(4), 516-530.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Marini, A., Muñoz-Losa, A., Biancardi, A., & Mennucci, B. (2010). What is Solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128–17135.
- Laurence, C., & Gal, J.-F. (2010).
Sources
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- 3. mdpi.com [mdpi.com]
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- 8. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 9. Statistical analysis of solvatochromic shift data - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: N,N-diethyl-2-fluoro-4-nitroaniline for Advanced Nonlinear Optical Materials
Abstract
The quest for high-performance nonlinear optical (NLO) materials is a cornerstone of modern photonics, with applications spanning optical communications, data storage, and laser technology.[1] Organic chromophores, particularly those with a "push-pull" electronic structure, have emerged as exceptionally promising candidates due to their large NLO responses and molecular engineering flexibility.[2][3] This document provides a comprehensive technical guide on the synthesis, crystal growth, and characterization of N,N-diethyl-2-fluoro-4-nitroaniline, a strategically designed molecule for second and third-order NLO applications. We present detailed, field-proven protocols for its preparation and analysis, including the Kurtz-Perry powder technique for second-harmonic generation (SHG) screening and the Z-scan method for third-order NLO coefficient determination.
Introduction: The Rationale for this compound
Organic NLO materials derive their properties from the intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.[4][5] The archetypal example of this is p-nitroaniline (pNA), which features an amino donor (-NH2) and a nitro acceptor (-NO2).[3][4]
This compound is an advanced derivative engineered for enhanced NLO response and material properties:
-
Electron Donor (-N(CH₂CH₃)₂): The diethylamino group is a stronger electron donor than the primary amino group in pNA, which significantly enhances the molecule's first hyperpolarizability (β), a key figure of merit for second-order NLO effects.
-
Electron Acceptor (-NO₂): The nitro group is a powerful electron acceptor, establishing the strong push-pull character necessary for a pronounced NLO response.
-
Fluoro Substituent (-F): The fluorine atom at the ortho position serves a dual purpose. It acts as a weak electron-withdrawing group that can fine-tune the electronic properties and, critically, it can influence the crystal packing arrangement through intermolecular interactions, potentially leading to a non-centrosymmetric crystal structure—a prerequisite for observing second-order NLO phenomena like SHG.[6]
This guide provides the necessary protocols to synthesize this promising chromophore, grow high-quality single crystals, and rigorously characterize its NLO properties.
Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The protocol below is based on established methods for the synthesis of related nitroaniline derivatives.[7][8][9]
Causality Behind Experimental Choices:
-
Reactant Choice: 1,2-difluoro-4-nitrobenzene is used as the starting material. The fluorine atom at the 2-position is highly activated towards nucleophilic substitution by the strong electron-withdrawing effect of the para-nitro group.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the polar reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.
-
Base: A mild base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. A stronger base could lead to unwanted side reactions.
-
Temperature Control: The reaction is performed at a moderately elevated temperature to ensure a reasonable reaction rate without causing decomposition of the product or starting materials.
Caption: Synthesis workflow for this compound.
Protocol: Synthesis
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.9 mmol) and potassium carbonate (13.0 g, 94.1 mmol) in 100 mL of anhydrous DMSO.
-
Reaction: Slowly add diethylamine (9.8 mL, 94.4 mmol) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 85°C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water (3 x 100 mL) to remove residual DMSO and salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as bright yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.
Single Crystal Growth Protocol
The quality of a single crystal is paramount for many NLO applications. The slow evaporation solution growth technique is a reliable and inexpensive method for obtaining high-quality organic crystals.[10][11]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should have moderate solubility for the compound, meaning it should dissolve a sufficient amount when heated but become supersaturated upon slow cooling or evaporation. It should also be volatile enough for evaporation to occur over a reasonable timeframe. A solvent mixture (e.g., acetone/ethanol) is often used to fine-tune solubility.
-
Supersaturation: Crystal growth occurs from a supersaturated solution. Slow evaporation is a gentle method to achieve and maintain the slight supersaturation needed for ordered crystal growth, rather than rapid precipitation.
-
Environment Control: The growth vessel is covered with a perforated lid to control the rate of evaporation. A stable, vibration-free environment at a constant temperature is crucial to prevent the formation of polycrystalline material or defects.
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Screening: Determine a suitable solvent or solvent system by testing the solubility of the synthesized compound in various solvents (e.g., acetone, ethanol, methanol, ethyl acetate).
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent (e.g., acetone) at a slightly elevated temperature (approx. 35-40°C).
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish or beaker. This removes any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: Cover the beaker with a lid containing small, drilled holes (e.g., aluminum foil with pinpricks) to allow for slow solvent evaporation.
-
Incubation: Place the beaker in a constant-temperature, vibration-free environment (e.g., a styrofoam box or a crystal growth chamber).
-
Harvesting: Optically clear, well-defined single crystals should form over a period of 1-3 weeks. Once the crystals have reached the desired size, carefully harvest them from the solution and dry them on filter paper.
Characterization Protocols
A comprehensive characterization is required to evaluate the potential of the grown crystals for NLO applications.
Caption: Experimental workflow for NLO material characterization.
Linear Optical Properties: UV-Vis Spectroscopy
-
Objective: To determine the optical transparency window and the lower cutoff wavelength, which define the spectral range where the material can be used without significant linear absorption.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent (e.g., ethanol).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 1100 nm.
-
The lower cutoff wavelength (λ_cutoff) is the point where the transmittance drops significantly (e.g., to near 0%).
-
The energy gap (Eg) can be estimated from the onset of absorption using the formula Eg = 1240 / λ_cutoff (eV).[11]
-
Second-Order NLO Properties: Kurtz-Perry Powder Technique
-
Objective: To provide a rapid and efficient preliminary screening for second-harmonic generation (SHG), confirming a non-centrosymmetric crystal structure.[12][13][14] This technique measures the SHG efficiency of a powder sample relative to a known standard.[15][16]
-
Protocol:
-
Sample Preparation: Grind the grown single crystals into a fine powder and sieve them to obtain a uniform particle size (typically 100-150 µm). Pack the powder into a micro-capillary tube. Prepare a reference sample of KDP or urea with the same particle size.
-
Instrumentation: Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Measurement: Irradiate the sample with the laser beam.
-
Detection: A photomultiplier tube (PMT) detects the intensity of the frequency-doubled light (532 nm, green), which is separated from the fundamental beam by appropriate filters.
-
Comparison: Measure the SHG signal intensity from the sample and compare it directly to the signal from the reference standard under identical conditions. The result is expressed as a multiple of the standard's efficiency (e.g., "3 times KDP").[11]
-
Third-Order NLO Properties: Z-Scan Technique
-
Objective: To measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[17][18] The technique relies on monitoring the transmittance of a focused laser beam through a sample as it is moved along the beam's propagation axis (the Z-axis).[19][20]
-
Protocol:
-
Setup: A laser beam is focused by a lens. The sample, dissolved in a suitable solvent and held in a cuvette of known path length (e.g., 1 mm), is mounted on a motorized translation stage that moves it through the focal point.
-
Closed-Aperture Z-Scan (for n₂):
-
An aperture is placed in the far-field before the detector.
-
As the sample moves through the focus, self-focusing (n₂ > 0) or self-defocusing (n₂ < 0) changes the beam divergence, altering the light transmitted through the aperture.
-
A pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak) indicates a positive n₂ (self-focusing). The opposite signature (peak-valley) indicates a negative n₂ (self-defocusing).[20]
-
-
Open-Aperture Z-Scan (for β):
-
The aperture is removed, and the entire beam is collected by the detector.[17]
-
This configuration is insensitive to refractive effects. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption).
-
A decrease in transmittance at the focal point (a valley) indicates the presence of nonlinear absorption.
-
-
Data Analysis: The magnitude of n₂ and β are calculated by fitting the normalized transmittance curves to theoretical models.
-
Thermal Stability: TGA/DSC
-
Objective: To determine the thermal stability of the material, including its melting point and decomposition temperature, which define the upper limit for device fabrication and operation.[21][22][23]
-
Protocol:
-
Place a small, known mass (5-10 mg) of the crystalline sample in an alumina or platinum pan.
-
Heat the sample in a Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
DSC: An endothermic peak indicates the melting point.
-
TGA: The onset of a sharp weight loss indicates the decomposition temperature.
-
Representative Data & Interpretation
The following table summarizes the kind of quantitative data expected from the characterization of a high-quality this compound crystal, with typical values for nitroaniline-class compounds provided for context.
| Parameter | Technique | Typical Value/Observation | Significance |
| Lower Cutoff Wavelength (λ_cutoff) | UV-Vis Spectroscopy | ~450 - 500 nm | Defines the blue-edge of the material's transparency window. Crucial for avoiding absorption losses at operating wavelengths. |
| Optical Transparency Range | UV-Vis Spectroscopy | ~500 - 1500 nm | The spectral region where the material is useful for NLO applications. |
| SHG Efficiency | Kurtz-Perry | 5 - 50 times that of KDP | A high relative efficiency confirms a strong second-order NLO response, making it a candidate for frequency doubling.[14] |
| Nonlinear Refractive Index (n₂) | Z-Scan (Closed) | 10⁻¹³ - 10⁻¹⁵ cm²/W | Determines the material's suitability for all-optical switching and refractive-based applications. The sign indicates self-focusing (+) or defocusing (-). |
| Nonlinear Absorption Coeff. (β) | Z-Scan (Open) | 10⁻⁹ - 10⁻¹¹ cm/W | Quantifies two-photon absorption, a key parameter for optical limiting applications. |
| Melting Point (Tm) | DSC | 100 - 150 °C | The temperature at which the crystal structure is lost. |
| Decomposition Temperature (Td) | TGA | > 200 °C | The maximum temperature the material can withstand before chemical breakdown. A high Td is essential for device reliability. |
Conclusion
This compound represents a rationally designed organic chromophore with significant potential for nonlinear optics. Its strong push-pull electronic system, enhanced by the diethylamino donor group, suggests a large NLO response. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, purify, grow, and characterize this material. Successful execution of these methods will enable the validation of its properties and pave the way for its integration into next-generation photonic devices. The combination of a high SHG efficiency, significant third-order nonlinearities, and good thermal stability would establish this compound as a valuable material in the field of nonlinear optics.
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Research Plateau Publishers. Z-scan technique for nonlinear materials characterization: a review. [Link]
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Journal of Engineering and Technology. Z-Scan Technique and Engineering Applications for Nonlinear Optical Measurements. [Link]
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National Institutes of Health (NIH). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]
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ACS Publications. Nanoscale Phase Analysis of Molecular Cooperativity and Thermal Transitions in Dendritic Nonlinear Optical Glasses. [Link]
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PubMed. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]
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PubMed Central. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. [Link]
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RSC Publishing. Synthesis, crystal growth, structural and physicochemical properties of an organic single crystal (C11H16N2O4) for fast scintillation and NLO applications. [Link]
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International Journal of ChemTech Research. Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. [Link]
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Development of Science. NONLINEAR OPTICAL (NLO) MATERIALS: BIS(2-METHYL-4- NITROANILINIUM) HEXACHLORO-TIN(IV) MONOHYDRATE. QUANTUM CHEMICAL CALCULATIONS. [Link]
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Application and Protocol Guide for Second-Harmonic Generation (SHG) with N,N-diethyl-2-fluoro-4-nitroaniline
Introduction: Harnessing Nonlinear Optics for Advanced Material Characterization
Second-harmonic generation (SHG) is a nonlinear optical process wherein two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.[1] This phenomenon is exquisitely sensitive to the molecular and crystalline symmetry of a material. Specifically, SHG is forbidden in materials that possess a center of inversion at the molecular level.[2] This property makes SHG a powerful tool for probing the non-centrosymmetric nature of crystalline structures, a feature of significant interest in the fields of materials science and pharmaceutical development.[3]
N,N-diethyl-2-fluoro-4-nitroaniline is a polar organic molecule with a donor-acceptor structure, a class of compounds known for their potential for strong nonlinear optical responses.[4] The electron-donating diethylamino group and the electron-withdrawing nitro group create a significant molecular dipole moment, which is a prerequisite for a large second-order nonlinear optical susceptibility (χ(2)). The fluorine substitution can further influence the electronic properties and crystal packing of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the SHG properties of this compound, from initial screening to in-depth analysis.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for designing and interpreting SHG experiments. The following table summarizes key physicochemical data, compiled from various chemical suppliers and extrapolated from related compounds.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃FN₂O₂ | [5] |
| Molecular Weight | 212.22 g/mol | [5] |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point | 76-77 °C (for N,N-diethyl-4-nitroaniline) | [7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetone. Insoluble in water. | [6][8] |
| Crystal System | Expected to be non-centrosymmetric for SHG activity | Inferred |
Part 1: Preliminary Screening of SHG Activity using the Kurtz-Perry Powder Technique
The Kurtz-Perry method is a robust and rapid technique for the preliminary assessment of the SHG efficiency of a powdered crystalline material.[9] It provides a semi-quantitative measure of the SHG intensity relative to a known standard, such as potassium dihydrogen phosphate (KDP) or urea.[10][11] This initial screening is invaluable for identifying promising candidates for more detailed nonlinear optical characterization.
Workflow for Kurtz-Perry Measurement
Workflow for the Kurtz-Perry powder SHG measurement.
Detailed Protocol for Kurtz-Perry Measurement
1. Sample Preparation: a. Obtain a high-purity sample of this compound. b. Gently grind the crystalline material into a fine powder using an agate mortar and pestle. The goal is to break up large agglomerates without inducing significant crystal damage. c. Sieve the powder to achieve a uniform particle size distribution, typically in the range of 50-150 µm. This is crucial for obtaining reproducible results.[12] d. Loosely pack the sieved powder into a sample holder, such as a 1 mm path length glass cuvette. Ensure the packing density is consistent between the sample and the reference standard.
2. SHG Measurement: a. The experimental setup typically consists of a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm. b. The laser beam is directed onto the powdered sample. c. The back-scattered light from the sample is collected by a lens. d. A series of filters are used to block the fundamental 1064 nm light and any stray ambient light, allowing only the 532 nm SHG signal to pass through. e. The intensity of the 532 nm light is measured using a sensitive photodetector, such as a photomultiplier tube (PMT), connected to an oscilloscope.
3. Data Analysis: a. Record the peak-to-peak voltage of the SHG signal from the oscilloscope for the this compound sample. b. Without changing the experimental parameters, replace the sample with a reference standard of known SHG efficiency (e.g., KDP or urea) with the same particle size and packing density. c. Record the SHG signal from the reference standard. d. The relative SHG efficiency of the sample can be estimated by the ratio of the signal intensities.
Part 2: In-depth Characterization with Maker Fringe and Polarization-Resolved SHG Microscopy
For a more quantitative analysis of the nonlinear optical properties, single crystals of this compound are required. The Maker fringe technique allows for the determination of the components of the second-order nonlinear optical tensor, dij (where χ(2) = 2d).[13][14] Polarization-resolved SHG microscopy can further elucidate the orientation of the molecules within the crystal lattice.[15]
Experimental Setup for Maker Fringe and Polarization-Resolved SHG
Schematic of a setup for Maker fringe and polarization-resolved SHG microscopy.
Protocol for Single Crystal Growth and Characterization
1. Single Crystal Growth (Slow Evaporation Method): a. Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol or a mixture of solvents) at a slightly elevated temperature. b. Filter the solution to remove any impurities. c. Place the solution in a beaker covered with a perforated lid to allow for slow evaporation of the solvent in a vibration-free and temperature-controlled environment. d. High-quality single crystals should form over a period of several days to weeks.[8]
2. Maker Fringe Measurement: a. Mount a high-quality, polished single crystal of this compound on a rotation stage. b. A linearly polarized fundamental beam from a pulsed laser is focused onto the crystal. c. The intensity of the transmitted SHG signal is measured as a function of the angle of incidence of the fundamental beam. d. The resulting oscillatory pattern, known as Maker fringes, arises from the interference between the free and bound second-harmonic waves generated within the crystal.[13] e. By fitting the experimental Maker fringe data to theoretical models, the coherence length and the effective nonlinear optical coefficients (deff) can be determined.[16][17]
3. Polarization-Resolved SHG Microscopy: a. In a laser scanning microscope, a half-wave plate is used to rotate the polarization of the linearly polarized laser beam incident on the crystal. b. For each pixel in the scanned image, the SHG intensity is recorded at different input polarization angles (from 0° to 360°). c. An analyzer is placed before the detector to measure the SHG signal polarized parallel or perpendicular to the input polarization. d. The resulting polarization-dependent SHG intensity profile for each pixel can be fitted to a theoretical model to extract information about the orientation of the SHG active dipoles within the crystal.[2]
Data Analysis Workflow for Polarization-Resolved SHG
Data analysis workflow for polarization-resolved SHG microscopy.
Applications in Pharmaceutical Development
The ability of SHG microscopy to selectively image non-centrosymmetric crystalline materials makes it a valuable tool in pharmaceutical sciences.[3]
-
Detection of Crystallinity in Amorphous Solid Dispersions (ASDs): ASDs are a common strategy to improve the bioavailability of poorly soluble drugs. However, they are thermodynamically unstable and can crystallize over time, compromising their efficacy. SHG microscopy can detect the onset of crystallization with high sensitivity, long before it is detectable by other methods like X-ray diffraction.[1][3]
-
Polymorph Identification and Characterization: Different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have different physical properties, including solubility and stability. If a particular polymorph of this compound were to be investigated as a drug candidate, SHG microscopy could be used to differentiate between SHG-active and SHG-inactive polymorphs.[3]
-
In-situ Monitoring of Crystallization Processes: SHG microscopy allows for the real-time visualization of crystal nucleation and growth in solution or in solid formulations, providing valuable insights into crystallization kinetics.[18]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No SHG signal | - The compound is centrosymmetric.- Laser power is too low.- Detection path is misaligned.- Incorrect filters are being used. | - Confirm the non-centrosymmetric nature of the crystal structure (if known).- Increase laser power, but be cautious of sample damage.- Re-align the collection optics and detector.- Ensure the filters effectively block the fundamental wavelength and transmit the second harmonic. |
| Weak SHG signal | - Low nonlinear optical coefficient.- Poor crystal quality.- Scattering of the SHG signal. | - Optimize the experimental parameters (e.g., laser focusing).- Grow higher quality single crystals.- For powder samples, consider using an index-matching fluid. |
| High background noise | - Ambient light leakage.- Two-photon fluorescence from the sample or impurities.- Dark current from the detector. | - Perform experiments in a light-tight enclosure.- Use a narrow bandpass filter centered at the SHG wavelength.- Cool the detector. |
| Inconsistent Maker fringes | - Poor crystal surface quality.- Multiple crystal domains.- Beam wander. | - Polish the crystal surfaces to be optically flat.- Use a single-domain crystal.- Ensure the laser beam pointing is stable. |
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Noncollinear Maker's fringe measurements of second-order nonlinear optical layers. (2000). Optics Letters, 25(18), 1376-8. [Link]
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Second Harmonic Generation Microscopy and Raman Microscopy of Pharmaceutical Materials. (2018). Purdue e-Pubs. [Link]
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Recent Advancements in Optical Harmonic Generation Microscopy: Applications and Perspectives. (2020). National Center for Biotechnology Information. [Link]
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Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. (2014). AIP Publishing. [Link]
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Second-harmonic generation from mixed crystals of p-nitroaniline with substituted benzenes studied by the powder method. (1994). Journal of Materials Chemistry. [Link]
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SHG Relaxation Behaviour In M-nitroaniline Doped PMMA Guest-host System. (2010). Advanced Materials Letters. [Link]
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Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. (2025). PubMed. [Link]
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Selective Detection and Quantitation of Organic Molecule Crystallization by Second Harmonic Generation Microscopy. (2014). ACS Publications. [Link]
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Fast image analysis in polarization SHG microscopy. (2015). Optica Publishing Group. [Link]
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Calibration-Free Second Harmonic Generation (SHG) Image Analysis for Quantification of Trace Crystallinity Within Final Dosage Form. (2018). ResearchGate. [Link]
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Crystal growth, experimental, and theoretical investigation of organic nlo material n, n dimethyl-4 nitro aniline. (2018). International Journal of Current Advanced Research. [Link]
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Application Notes & Protocols: N,N-Diethyl-2-fluoro-4-nitroaniline as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N,N-diethyl-2-fluoro-4-nitroaniline. While not a direct precursor to a marketed drug, its unique trifunctional chemical architecture—comprising a nucleophilic diethylamine, an activating nitro group, and a labile fluorine atom—makes it a highly valuable, yet underutilized, scaffold for constructing complex pharmaceutical intermediates. We will explore the fundamental reactivity of this molecule, focusing on nucleophilic aromatic substitution (SNAr) and subsequent reductive cyclization strategies. This guide presents field-proven insights and detailed protocols for leveraging this building block in the synthesis of benzimidazole cores, a privileged scaffold in modern pharmacology.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of pharmaceutical synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound is a prime example of a building block engineered for versatility. Its constituent functional groups are not merely passive structural elements; they are orchestrated to facilitate a sequence of high-yield chemical transformations.
-
The Nitro Group as an Activating Director: The potent electron-withdrawing nature of the nitro group at the 4-position is the key driver of this molecule's reactivity. It significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.
-
Fluorine as an Excellent Leaving Group: The fluorine atom at the 2-position, situated ortho to the activating nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This ortho/para relationship is a classic arrangement for activating a leaving group in SNAr chemistry.[1][2][3][4]
-
The Diethylamino Group as a Modulating and Solubilizing Element: The N,N-diethyl group provides steric bulk and electronic modulation. Furthermore, it often imparts favorable solubility characteristics to intermediates, simplifying purification processes.
The primary synthetic utility of this scaffold lies in its capacity for sequential functionalization. A typical workflow involves an initial SNAr reaction to displace the fluorine, followed by the reduction of the nitro group to an amine. This newly formed ortho-diamine intermediate is then primed for cyclization, providing rapid access to heterocyclic systems.
Core Application: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics, and antiviral agents.[5][6][7] The ortho-phenylenediamine core required for their synthesis can be efficiently generated from this compound.
The general workflow is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): An incoming nucleophile (e.g., an amine or alcohol) displaces the fluorine atom.
-
Reductive Cyclization: The nitro group is reduced to an amine, creating an in-situ ortho-diamine which then condenses with an aldehyde or carboxylic acid derivative to form the benzimidazole ring.
Workflow Diagram: Benzimidazole Synthesis
The following diagram illustrates the logical flow from the starting material to the final heterocyclic core.
Caption: General synthetic workflow for benzimidazole synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each experimental choice.
Protocol 1: Synthesis of N,N-Diethyl-4-nitro-N'-(propan-2-yl)benzene-1,2-diamine (Intermediate)
This protocol details the initial SNAr reaction, a critical first step. Isopropylamine is used as a representative amine nucleophile.
Rationale: The choice of a polar aprotic solvent like DMSO facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.[2] A non-nucleophilic base, such as potassium carbonate, is used to scavenge the HF generated during the reaction without competing with the primary nucleophile.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.5 M concentration).
-
Add isopropylamine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice water. This will precipitate the product.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the solid.
-
Collect the yellow solid by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.
-
Dry the product under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Data Presentation: Optimization of SNAr Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 82 (reflux) | 12 | 45 |
| 2 | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 12 | 60 |
| 3 | K₂CO₃ | DMSO | 85 | 6 | 92 |
| 4 | DIPEA | DMSO | 85 | 8 | 75 |
Table based on analogous transformations described in the literature. Yields are representative.
Protocol 2: Reductive Cyclization to a 2-Substituted Benzimidazole
This protocol demonstrates the conversion of the nitro-aniline intermediate into the final benzimidazole product using benzaldehyde as the cyclizing partner.
Rationale: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for converting aromatic nitro groups to amines in an aqueous medium.[8] The reaction is often performed as a one-pot procedure; the freshly formed ortho-diamine is highly reactive and readily condenses with the aldehyde.
Materials:
-
N,N-Diethyl-4-nitro-N'-(propan-2-yl)benzene-1,2-diamine (from Protocol 1) (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Dithionite (Na₂S₂O₄) (4.0-5.0 eq)
-
Ethanol
-
Water
Procedure:
-
Suspend the nitro-aniline intermediate in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Add benzaldehyde to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C).
-
In a separate flask, prepare a fresh solution of sodium dithionite in water.
-
Add the aqueous sodium dithionite solution portion-wise to the refluxing reaction mixture over 30-60 minutes. The color of the reaction will typically change from deep yellow/orange to a lighter brown.
-
Maintain the reflux for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target benzimidazole.
Mechanism Visualization: Reductive Cyclization
The diagram below outlines the key transformations in the one-pot reductive cyclization process.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure [finechemicals.com.cn]
Protocol for Measuring the First Hyperpolarizability (β) of N,N-diethyl-2-fluoro-4-nitroaniline
An Application Note for Researchers and Scientists
Abstract
This document provides a detailed guide for the experimental determination of the first-order hyperpolarizability (β), a key parameter defining the second-order nonlinear optical (NLO) response of a molecule. We focus on N,N-diethyl-2-fluoro-4-nitroaniline, a representative push-pull chromophore designed for NLO applications. Two primary solution-based measurement techniques are presented: Electric Field-Induced Second Harmonic Generation (EFISH) and Hyper-Rayleigh Scattering (HRS). This guide offers in-depth theoretical principles, step-by-step experimental protocols, data analysis methodologies, and critical insights into potential artifacts and validation procedures, intended for researchers in materials science, chemistry, and drug development.
Introduction to Molecular Hyperpolarizability
Nonlinear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is the foundation for a host of advanced optical technologies, including frequency conversion, optical switching, and high-speed data processing[1]. At the molecular level, the second-order NLO response is governed by the first hyperpolarizability, denoted by the tensor β.
Organic molecules, particularly those with a "push-pull" architecture, have emerged as highly promising NLO materials due to their large β values, synthetic tunability, and rapid response times[2][3]. These molecules typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge[1]. This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon excitation, which is fundamental to a strong NLO response[1].
This compound is a model push-pull chromophore. Its structure features a powerful electron-donating diethylamino group and a strong electron-accepting nitro group. The fluorine substituent on the phenyl π-bridge can modify the electronic properties and planarity of the molecule, further tuning its NLO characteristics. Measuring the β value of such molecules is essential for validating molecular design strategies and predicting the performance of bulk NLO materials.
Principles of Measurement in Solution
The primary phenomenon used to probe the first hyperpolarizability is Second Harmonic Generation (SHG), a process where two photons of a specific frequency (ω) interact with the material and are converted into a single photon with twice the frequency (2ω).
However, in an isotropic medium like a liquid solution, molecules are randomly oriented. For every molecule in a given orientation, there is a statistically equal probability of another molecule having the opposite orientation. This leads to macroscopic centrosymmetry, causing the SHG signals from individual molecules to destructively interfere and average to zero. To overcome this, two principal techniques are employed:
-
Electric Field-Induced Second Harmonic Generation (EFISH): An external static DC electric field is applied to the solution. This field interacts with the molecule's permanent dipole moment (μ), creating a small degree of net polar alignment, thus breaking the macroscopic centrosymmetry and allowing a coherent SHG signal to be generated[4].
-
Hyper-Rayleigh Scattering (HRS): This technique measures the incoherent light scattered at the second harmonic frequency. This scattering arises from instantaneous local deviations from perfect centrosymmetry in the solution due to fluctuations in molecular orientation and density[5][6]. It does not require an external field, making it a versatile method[7].
Protocol 1: Electric Field-Induced Second Harmonic Generation (EFISH)
The EFISH technique is a well-established method for determining the NLO response of dipolar molecules.[8] It measures a scalar product of the dipole moment vector, μ, and the vector part of the hyperpolarizability tensor, β. The result is often reported as μβ. To determine β, the ground-state dipole moment μ must be obtained separately, typically through quantum chemical calculations or experimental dielectric measurements.
Experimental Apparatus
The core of an EFISH setup includes a high-intensity pulsed laser, a specialized sample cell, a high-voltage source, and a sensitive detection system.
-
Light Source: A Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm is commonly used. The laser should provide high peak power (megawatts) and short pulses (nanoseconds)[9].
-
Optics: A set of optical components is required to control the beam, including a half-wave plate and a polarizer to ensure vertically polarized light, lenses for focusing the beam into the sample, and filters to block any stray light and separate the fundamental (1064 nm) from the SHG signal (532 nm)[10][11].
-
EFISH Cell: A liquid-tight cell, typically with a path length of 1-2 mm, containing two parallel electrodes to apply the DC field. The cell windows must be made of high-quality, strain-free glass to minimize background signals. A common design is a wedged cell that can be translated perpendicular to the beam path to generate "Maker fringes," which are essential for data analysis[4].
-
High Voltage Source: A DC power supply capable of delivering a stable voltage of several kilovolts across the electrodes.
-
Detector: A photomultiplier tube (PMT) is used to detect the weak 532 nm SHG signal, coupled with a gated integrator or boxcar averager to process the pulsed signal.
Workflow for EFISH Measurement
Caption: Figure 1. Step-by-step workflow for EFISH measurements.
Step-by-Step Protocol
-
Solvent Selection: Choose a non-centrosymmetric solvent with a known, stable third-order susceptibility (γ). Dichloromethane (DCM) and chloroform are common choices[9]. The solvent must have low absorption at both the fundamental (ω) and second-harmonic (2ω) wavelengths.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions from the stock solution. A typical range might be 5 to 6 concentrations.
-
Crucial Step: Filter all solutions, including the pure solvent, through a 0.2 µm PTFE syringe filter. This is critical to remove dust particles that can cause parasitic light scattering and lead to dielectric breakdown under the high electric field[12].
-
-
Measurement Procedure:
-
Fill the EFISH cell with the pure solvent.
-
Align the cell in the laser beam path.
-
Apply the high voltage. Safety Precaution: Ensure all high-voltage components are properly shielded.
-
Translate the wedged cell across the beam and record the SHG intensity, generating the Maker fringes. The amplitude of these fringes is the key measurement.
-
Repeat the measurement for each concentration of the analyte solution.
-
Measure the SHG signal from a reference standard, such as a quartz crystal, under the same conditions to calibrate the system.
-
-
Data Analysis:
-
The total third-order susceptibility of the solution, Γ, is determined from the amplitude of the Maker fringes relative to the quartz reference.
-
Γ is a sum of contributions from the solvent and the solute: Γ = (N_solvent * γ_solvent + N_solute * γ_solute) * F, where N is the number density and F is a local field factor.
-
The molecular susceptibility of the solute (γ_solute) is related to its intrinsic electronic hyperpolarizability and the μβ/kT term arising from the field-induced alignment.
-
By plotting the measured Γ as a function of solute concentration, the value of γ_solute can be extracted from the slope of the line.
-
Finally, the product μβ for this compound is calculated from γ_solute after applying appropriate local field correction factors[4].
-
Protocol 2: Hyper-Rayleigh Scattering (HRS)
HRS is a powerful alternative to EFISH, particularly because it does not require an external electric field and can be used to study non-dipolar molecules[6][7]. The measurement is performed by collecting the incoherent scattered light at 2ω, typically at a 90° angle to the incident laser beam.
Experimental Apparatus
The HRS setup shares some components with the EFISH system but has key differences in the sample area and detection geometry.
-
Light Source: A high peak power, high-repetition-rate laser is ideal. Ti:Sapphire lasers (femtosecond or picosecond pulses) are often used, as their high peak power enhances the weak HRS signal, and their tunability allows for studying the dispersion of β[7].
-
Optics: Similar to EFISH, polarizers and lenses are used to prepare and focus the input beam. Collection optics (lenses) are positioned at 90° to gather the scattered light.
-
Sample Cell: A standard square fluorescence cuvette made of high-quality quartz is typically sufficient.
-
Detection System: The collected light is passed through a monochromator or a narrow bandpass filter centered at 2ω to isolate the HRS signal from the fundamental beam and other light sources. An intensified CCD (ICCD) camera or a PMT connected to a photon counter is used for detection[6]. The spectral resolution is crucial for separating the sharp HRS signal from any broad fluorescence background[13].
Workflow for HRS Measurement
Caption: Figure 2. Step-by-step workflow for HRS measurements.
Step-by-Step Protocol
-
Solvent Selection: Choose a solvent with a well-characterized β value to serve as an internal calibrant. Chloroform is a common choice. Purity is paramount.
-
Sample Preparation:
-
Prepare a stock solution and a dilution series of this compound.
-
Filter all solutions meticulously to remove any particulate matter, which is a major source of error[12].
-
-
Measurement Procedure:
-
First, verify the NLO origin of the signal. Record the detected signal intensity as a function of the incident laser intensity (I_ω). A plot of log(I_2ω) vs. log(I_ω) should yield a straight line with a slope of 2.
-
Measure the HRS signal from the pure solvent.
-
Measure the HRS signal for each sample in the concentration series.
-
Crucial Step - Fluorescence Correction: For each measurement, acquire a spectrum of the scattered light in the region around the 2ω wavelength. The HRS signal will be a sharp peak at exactly 2ω, with the same spectral width as the laser. In contrast, two-photon fluorescence (TPF) will appear as a broad emission band. The TPF background must be spectrally resolved and subtracted from the total signal to isolate the true HRS intensity[7][13].
-
-
Data Analysis (Internal Reference Method):
-
The intensity of the HRS signal (I_2ω) for a two-component solution is given by: I2ω = G (Nsolvent⟨β²⟩solvent + Nsolute⟨β²⟩solute) Iω² where G is an instrumental factor, N is the number density, and ⟨β²⟩ is the orientationally averaged square of the hyperpolarizability[14].
-
Assuming the solute concentration is low, the equation can be rearranged and plotted. A graph of the background-corrected signal (I2ω / Iω²) versus the solute number density (Nsolute) will yield a straight line.
-
The intercept of this line corresponds to the solvent's contribution, and the slope is proportional to the solute's ⟨β²⟩.
-
The value of ⟨β²⟩ for this compound can be determined from the ratio of the slope to the intercept, using the known literature value for ⟨β²⟩ of the solvent[5].
-
Data Presentation and Validation
To ensure accuracy and comparability, careful selection of solvents and adherence to validation procedures are essential.
Solvent Properties
The choice of solvent can significantly influence the measured hyperpolarizability through solvatochromic effects[15][16]. It is crucial to report the solvent used in any measurement.
| Solvent | Dielectric Constant (ε) | Refractive Index (nD) | Use Case |
| Chloroform | 4.81 | 1.446 | Common for both EFISH and HRS (as reference) |
| Dichloromethane | 8.93 | 1.424 | Good solvent for many organic chromophores |
| 1,4-Dioxane | 2.21 | 1.422 | A nonpolar option to study solvent effects |
| Acetonitrile | 37.5 | 1.344 | A polar aprotic solvent |
Table 1: Properties of common solvents used for NLO measurements. Values are approximate at room temperature.
Ensuring Data Integrity
-
Linearity: Always confirm the quadratic dependence of the SHG/HRS signal on the input laser intensity. Deviations can indicate detector saturation or other optical phenomena.
-
Absorption: Check for linear absorption of the analyte at both the fundamental and second-harmonic wavelengths using a standard UV-Vis spectrophotometer. Strong absorption can attenuate the signals and may indicate resonant enhancement, which complicates the interpretation of β[4].
-
Fluorescence: As stressed for HRS, two-photon fluorescence is the most significant potential artifact. Spectral analysis is not optional; it is a mandatory step for accurate HRS measurements[7][13].
-
Reproducibility: Repeat measurements on independently prepared samples to ensure the results are reproducible and to establish experimental error bars.
Conclusion
Both EFISH and HRS are powerful techniques for quantifying the molecular NLO response of this compound. The choice between them depends on the specific research goals and available equipment.
-
EFISH is a robust method for polar molecules that provides the value of the μβ product. It is less susceptible to fluorescence but requires a more complex experimental setup with high voltages.
-
HRS is more versatile, applicable to a wider range of molecular symmetries, and experimentally simpler in its basic form. However, it demands rigorous procedures to eliminate artifacts, especially multi-photon fluorescence, to yield accurate results.
By following the detailed protocols outlined in this guide, researchers can obtain reliable and accurate measurements of the first hyperpolarizability, enabling the systematic design and validation of new, high-performance NLO materials.
References
- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2022). RSC Advances.
- Advances in Nonlinear Optics of Twisted Push Pull Organic Chromophores. (n.d.).
- Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method. (n.d.). Physical Chemistry Chemical Physics.
- Campo, J., Wenseleers, W., & Goovaerts, E. (2009). Highly sensitive setup for tunable wavelength hyper-Rayleigh scattering with parallel detection and calibration data for various solvents. Optics Express.
- Experimental setup for EFISH experiments. (n.d.).
- Schematic drawing of the experimental setup used for E-FISH... (n.d.).
- Wang, C.-K., Wang, Y.-H., Su, Y., & Luo, Y. (2003). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. The Journal of Chemical Physics.
- Design and Synthesis of Push−Pull Chromophores for Second-Order Nonlinear Optics Derived from Rigidified Thiophene-Based π-Conjugating Spacers. (n.d.). The Journal of Organic Chemistry.
- Non-planar push–pull chromophores. (n.d.).
- Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. (n.d.). Molecules.
- Datta, A., & Pati, S. K. (n.d.). Chemical Applications of Hyper-Rayleigh Scattering in Solution. The Journal of Physical Chemistry B.
- Kaatz, P., & Shelton, D. P. (1996).
- Zhu, J., Lu, C., & Cui, Y. (2008).
- Hyper Rayleigh Sc
- Optical setup for the EFISH measurement. (n.d.).
- The experimental setup used for Rapid Electric Field–Induced Second Harmonic generation (RE-FISH). (n.d.).
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- 9. Optical Setup for Investigating the Hyperpolarizability of Organic Nanostructure Materials in Solutions Using Electric Field Induced Second Harmonic Generation | Jordan Journal of Physics [jjp.yu.edu.jo]
- 10. researchgate.net [researchgate.net]
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- 12. pubs.aip.org [pubs.aip.org]
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- 14. Hyper Rayleigh Scattering - CleanEnergyWIKI [cleanenergywiki.org]
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- 16. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for solvatochromism studies with N,N-diethyl-2-fluoro-4-nitroaniline
For this compound, a positive solvatochromism is expected. The λmax should shift to longer wavelengths (red shift) as solvent polarity increases. This corresponds to a decrease in the calculated transition energy, ET. The data will allow you to quantify the "polarity" of unknown microenvironments (e.g., within a polymer matrix or a protein binding pocket) by measuring the probe's λmax in that environment and interpolating from your solvent correlation plots. This provides a powerful, non-invasive method for characterizing localized environments, which is of particular interest in drug formulation and biological imaging. [15][16][17]
References
-
Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, .pi.*, .alpha., and .beta., and Some Methods for Simplifying the Generalized Solvatochromic Equation. The Journal of Organic Chemistry, 48(17), 2877–2887. [Link]
-
Karmakar, N. K., Pandey, S., Pandey, R. K., & Shukla, S. S. (2021). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6), 513-529. [Link]
-
Wikipedia. (2023). Reichardt's dye. [Link]
-
La-Venia, A., Martin, C., & Cativiela, C. (2018). The Negative Solvatochromism of Reichardt’s Dye B30 – A Complementary Study. ChemistryOpen, 7(8), 646–652. [Link]
-
Stenutz, R. Kamlet-Taft solvent parameters. [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Kamlet–Taft solvent parameters. [Link]
-
Stenutz, R. Kamlet-Taft solvent parameters. [Link]
-
Almeida, M. R., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 1-9. [Link]
-
Sweet, C. R., et al. (2017). Reichardt's dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry, 95(10), 1035-1041. [Link]
-
Reichardt, C. (2012). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
-
Reddit. (2022). A Demonstration of Solvatochromism by Reichardt's Dye. [Link]
-
Welton, T. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2249. [Link]
-
Karmakar, N. K., et al. (2020). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6), 513-529. [Link]
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319-2358. [Link]
-
Karmakar, N. K., et al. (2021). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. ResearchGate. [Link]
-
Klymchenko, A. S. (2010). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research, 43(11), 1518-1529. [Link]
-
Laurence, C., et al. (2010). Quantitative Measures of Solvent Polarity. Chemical Reviews, 110(10), 6049-6087. [Link]
-
Faris, G. W. (2012). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Biophysical reviews, 4(2), 115-125. [Link]
-
An Investigation of Solvatochromic Behavior. IT Solutions. [Link]
-
Marcus, Y., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules, 29(1), 226. [Link]
-
Ghasemi, J., & Niazi, A. (2001). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]
-
El-Kemary, M. A. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 211. [Link]
-
Yilmaz, Y., & Senturk, M. (2018). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Journal of Solution Chemistry, 47(7), 1224-1237. [Link]
-
Zhang, Y., et al. (2013). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. International Journal of Molecular Sciences, 14(10), 20857-20869. [Link]
-
Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 1-22. [Link]
-
Klymchenko, A. S. (2010). Solvatochromic fluorescent dyes as universal tools for biological research. New Journal of Chemistry, 34(12), 2603-2612. [Link]
-
Klymchenko, A. S. (2010). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 43(11), 1518-1529. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,N-diethyl-2-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical resource for optimizing the synthesis of N,N-diethyl-2-fluoro-4-nitroaniline. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested insights to help you navigate common challenges and maximize your reaction yield and purity.
I. Reaction Overview & Key Challenges
The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2,4-difluoronitrobenzene is reacted with diethylamine. The fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the fluorine at the 2-position (ortho to the nitro group). This is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate, particularly when the attack occurs at the para position.
Despite the reaction's straightforward nature, achieving high yields can be challenging due to potential side reactions and the need for precise control over reaction parameters.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes, and how can I improve the yield?
-
Answer: Low yields in this SNAr reaction can stem from several factors. The nucleophilicity of diethylamine is generally sufficient, but the reaction conditions are critical. Consider the following:
-
Inadequate Temperature: The reaction often requires heating to proceed at a reasonable rate. Insufficient temperature will lead to a sluggish or incomplete reaction.
-
Improper Solvent Choice: A polar aprotic solvent is typically preferred for this type of reaction as it can solvate the cation while leaving the nucleophile relatively free.
-
Purity of Starting Materials: Ensure that both 2,4-difluoronitrobenzene and diethylamine are of high purity. Impurities can interfere with the reaction.
-
Stoichiometry: An excess of diethylamine is often used to drive the reaction to completion and to act as a scavenger for the HF generated.
-
2. Formation of a Disubstituted Byproduct
-
Question: I am observing a significant amount of a byproduct that I suspect is the disubstituted product (N,N,N',N'-tetraethyl-2-fluoro-5-nitro-1,3-benzenediamine). How can I minimize its formation?
-
Answer: Formation of the disubstituted product occurs when a second molecule of diethylamine displaces the remaining fluorine atom. To favor monosubstitution:
-
Control Stoichiometry: Use a controlled excess of diethylamine. A large excess will favor the formation of the disubstituted product. A 2-3 fold molar excess of diethylamine is a good starting point.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or GC-MS can help to stop the reaction once the desired monosubstituted product is predominantly formed. Over-running the reaction will increase the likelihood of disubstitution.
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying the final product from the reaction mixture. What purification strategies are most effective?
-
Answer: The crude product will likely contain unreacted starting materials, the desired product, and potentially the disubstituted byproduct.
-
Initial Workup: A standard aqueous workup is the first step. Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with brine.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from the starting material and any byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
III. Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to maximize yield and purity.
Materials:
-
2,4-Difluoronitrobenzene
-
Diethylamine
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoronitrobenzene (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) to the flask. This will act as a base to neutralize the HF formed during the reaction.
-
Addition of Diethylamine: Slowly add diethylamine (2.0 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow solid.
-
IV. Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their anticipated impact on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Room Temperature | Low | Insufficient energy for the reaction to proceed at a practical rate. |
| Reflux (e.g., in Acetonitrile) | High | Provides sufficient activation energy for the SNAr reaction. | |
| Solvent | Non-polar (e.g., Toluene) | Moderate | Can work, but polar aprotic solvents generally give better results. |
| Polar aprotic (e.g., Acetonitrile, DMF) | High | Stabilizes the charged intermediate and promotes the reaction. | |
| Base | No Base | Moderate | The reaction will proceed, but the buildup of HF can slow it down. |
| Inorganic Base (e.g., K2CO3) | High | Neutralizes the HF byproduct, driving the reaction to completion. | |
| Diethylamine Stoichiometry | 1.1 eq | Moderate | May result in incomplete conversion of the starting material. |
| 2.0-3.0 eq | High | Drives the reaction to completion. | |
| > 5.0 eq | Decreased (of desired product) | Increases the likelihood of forming the disubstituted byproduct. |
V. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
VI. Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Purification methods for N,N-diethyl-2-fluoro-4-nitroaniline
An invaluable intermediate in modern synthetic chemistry, N,N-diethyl-2-fluoro-4-nitroaniline demands high purity for successful downstream applications in pharmaceutical and materials science research. However, achieving this purity can present significant challenges, from persistent impurities to suboptimal recovery.
This Technical Support Center is designed to be your first point of reference when troubleshooting the purification of this compound. As Senior Application Scientists, we have consolidated our field expertise with established chemical principles to provide you with a practical, in-depth guide. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions and overcome common experimental hurdles.
Troubleshooting Guide: Recrystallization & Chromatography
This section addresses specific problems you may encounter during the purification of this compound.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over solid crystal lattice formation. Here’s a systematic approach to resolve this:
-
Lower the Cooling Rate: Rapid cooling is a primary cause. Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, then proceed to cooler temperatures. Slow cooling provides the thermodynamic favorability for molecules to align into a stable crystal lattice.[1]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until everything dissolves again. This reduces the saturation level, which can prevent the oil from forming upon cooling.
-
Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. A common strategy for nitroaniline derivatives is to use a binary solvent system, such as ethanol-water or methanol-water.[2] Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, if you have a pure sample, add a tiny "seed crystal."
Question: After running a silica gel column, my yield is very low. Where did my compound go?
Answer:
Low recovery from column chromatography is a frequent issue, often attributable to the compound's interaction with the stationary phase or improper elution.
-
Irreversible Adsorption: Nitroanilines can be quite polar. The nitro and amine groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption. If you suspect this, you can try using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel (e.g., treated with triethylamine).
-
Improper Solvent Polarity: Your eluent may not be polar enough to displace the compound from the silica. If your compound is not eluting, gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. For nitroanilines, solvent systems like dichloromethane/hexane are often effective starting points.[4]
-
Compound Instability: Although this compound is generally stable, prolonged exposure to acidic silica gel can sometimes cause degradation for sensitive compounds. Ensure your chromatography run is as swift as reasonably possible.
-
In-Process Monitoring: Always use Thin Layer Chromatography (TLC) to guide your column. Run a TLC of your crude material in various solvent systems to find one that gives your desired compound an Rf value between 0.25 and 0.40. This is the "sweet spot" that typically ensures good separation and elution from a column.
Question: My TLC plate shows multiple yellow/orange spots even after purification. Are these all impurities?
Answer:
While multiple spots usually indicate impurities, it's crucial to diagnose the issue correctly before attempting further purification.
-
Starting Material & Regioisomers: The most common impurities are unreacted starting materials or regioisomers formed during the synthesis. For example, in syntheses involving nitration, formation of other isomers is possible.[2][5] These related structures often have very similar polarities, making them difficult to separate. A change in the chromatography solvent system to one with different selectivity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may improve separation.
-
Degradation: Your compound might be degrading on the TLC plate itself, especially if the silica is acidic. To test for this, spot the plate, let it sit for 10-15 minutes, and then develop it. If new spots appear that weren't there with immediate development, degradation is likely. Using TLC plates treated with a fluorescent indicator but without the acidic binder can sometimes help.
-
Concentration Effects: A very concentrated spot can appear to "tail" or split, which might be mistaken for an impurity. Try spotting a more dilute solution of your sample to see if the spot becomes cleaner and more defined.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to purify crude this compound?
A1: A two-stage approach is most robust. Start with recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to remove the bulk of impurities and obtain a solid of moderate purity.[1][2] Then, if necessary, subject this partially purified material to flash column chromatography on silica gel for final polishing to remove trace impurities and closely related isomers.[4]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitroaniline derivatives, alcohols like ethanol and methanol are excellent starting points.[1][2] You can determine the best solvent through small-scale trials:
-
Place ~20-30 mg of your crude product in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. The compound should now dissolve completely.
-
Allow the dissolved solutions to cool. The solvent that produces a high yield of clean-looking crystals is your best choice.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of methods provides the most confidence:
-
Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities. The melting point of the related 2-fluoro-4-nitroaniline is reported as 122-130 °C, which can serve as a rough guide.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by peak area). Reverse-phase HPLC methods are common for aniline derivatives.[6][7]
-
Gas Chromatography (GC): Can also be used for purity assessment, often with a specific detector like an NPD (Nitrogen-Phosphorus Detector) for nitrogen-containing compounds.[8]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Eluent System (starting point) | Rationale & Comments |
| TLC | Silica Gel 60 F₂₅₄ | 20-30% Ethyl Acetate in Hexane | Good for initial assessment. Adjust ratio to achieve an Rf of 0.25-0.40. |
| TLC | Silica Gel 60 F₂₅₄ | 10-20% Dichloromethane in Hexane | Offers different selectivity; may resolve impurities that co-elute in EtOAc systems. |
| Flash Column | Silica Gel (230-400 mesh) | Gradient elution: Start with 5% Ethyl Acetate in Hexane, gradually increase to 30%. | Gradient elution is effective for separating compounds with different polarities. Based on protocols for similar nitroanilines.[4] |
Diagram 1: General Purification Workflow
This diagram outlines the standard decision-making process for purifying the crude product.
Caption: A typical workflow for purifying crude this compound.
Detailed Protocol 1: Recrystallization from Ethanol/Water
This protocol is adapted from standard procedures for purifying nitroaniline compounds.[1][2][3]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid at the boiling point. Use a hot plate and a stirring bar for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot ethanol. Quickly pour the hot solution through the funnel to remove the solid impurities. This step is crucial for removing baseline material that will not dissolve.
-
Induce Crystallization: Remove the flask from the heat. If you are using a binary system, add water dropwise to the hot, clear solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio) to rinse away any remaining soluble impurities (mother liquor).
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.
Diagram 2: Troubleshooting a Failed Recrystallization
This decision tree helps diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization failures.
References
-
PrepChem. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Available from: [Link]
-
PrepChem. Synthesis of 2,6-Diethyl-4-nitroaniline. Available from: [Link]
- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
PubChem, National Institutes of Health. 2-Fluoro-4-nitroaniline. Available from: [Link]
- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
Organic Syntheses. m-NITRODIMETHYLANILINE. Procedure. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
-
SIELC Technologies. Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and.... Available from: [Link]
-
Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Separation of 2-Chloro-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. epa.gov [epa.gov]
Technical Support Center: Stabilizing N,N-diethyl-2-fluoro-4-nitroaniline in Solution
Welcome to the technical support center for N,N-diethyl-2-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Introduction
This compound is a substituted nitroaromatic amine with applications in chemical synthesis and materials science. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating diethylamino group, creates a molecule with unique reactivity. However, this complex functionality also presents stability challenges in solution. This guide will equip you with the knowledge to mitigate degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color from yellow to brown. What is happening?
A color change, particularly darkening, is a common indicator of degradation for nitroaromatic and aniline compounds.[1] This is likely due to oxidation of the aniline functional group or other complex degradation pathways. It is strongly recommended to use fresh, colorless to pale yellow solutions for your experiments to ensure purity and accurate concentration.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound. These include:
-
Exposure to Light: Nitroaromatic compounds can be susceptible to photodegradation.[2][3][4]
-
pH of the Solution: Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The stability of aniline derivatives is often pH-dependent.[5][6]
-
Presence of Oxidizing or Reducing Agents: The nitro group can be reduced, and the aniline group can be oxidized.[7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent Purity: The presence of impurities in the solvent can initiate or catalyze degradation.
Q3: What is the recommended way to store a stock solution of this compound?
For optimal stability, stock solutions should be stored in a cool, dark place, such as a refrigerator at 2-8°C. The container should be tightly sealed to prevent solvent evaporation and exposure to air. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation.[1]
Q4: Which solvents are best for dissolving this compound?
The choice of solvent is critical. High-purity, dry solvents are essential. Common organic solvents such as acetonitrile, methanol, and dichloromethane are often suitable. However, it is crucial to ensure the solvent is free from peroxides and other reactive impurities. For long-term storage, preparing fresh solutions is the most reliable practice.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram | Degradation of the compound. | Perform a forced degradation study (e.g., exposure to acid, base, peroxide, light, heat) to identify potential degradation products. Review storage conditions and prepare fresh solutions. |
| Inconsistent experimental results or loss of activity | Degradation of the active compound leading to a decrease in concentration. | Quantify the compound using a validated, stability-indicating analytical method before each experiment. Prepare fresh solutions from a solid sample for each set of experiments. |
| Precipitate formation in the solution | Degradation leading to insoluble byproducts or exceeding the solubility limit at storage temperature. | Visually inspect the solution before use. If a precipitate is present, it is safest to discard the solution and prepare a new one. Gentle warming and sonication might redissolve the compound, but this will not reverse degradation. |
| Color change of the solution | Oxidation or other degradation pathways. | Discard the discolored solution. For future preparations, consider de-gassing the solvent and storing the solution under an inert atmosphere. Protect the solution from light by using amber vials or wrapping the container in foil. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the chemistry of related nitroaromatic and fluoroaniline compounds. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation but susceptible to reduction.[7]
This diagram illustrates that the primary routes of degradation are likely reduction of the nitro group, oxidation or hydrolysis of the aromatic ring, and photodegradation.[2][4][10]
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to maximize its stability.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., acetonitrile or methanol)
-
Volumetric flask (amber glass recommended)
-
Analytical balance
-
Inert gas (argon or nitrogen)
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Transfer the solid to the volumetric flask.
-
Add a small amount of solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
If possible, gently bubble inert gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Tightly seal the flask and wrap it in aluminum foil or store it in a light-blocking container.
-
Store the solution at 2-8°C.
-
It is recommended to prepare fresh solutions for sensitive applications and to verify the concentration if the solution is stored for an extended period.
Protocol 2: Stability-Indicating HPLC Method for Quantification
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[11][12]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound. Nitroanilines typically have strong absorbance in the UV region.[13]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of calibration standards from a fresh stock solution.
-
Prepare the sample for analysis by diluting it to a concentration within the calibration range.
-
Run the standards and the sample on the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Examine the chromatogram for any additional peaks that may indicate the presence of degradation products.
References
-
Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO 2. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
-
High-rate biodegradation of 3-and 4-nitroaniline. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. (2008). Journal of Hazardous Materials. Retrieved January 19, 2026, from [Link]
-
New class of 19F pH indicators: fluoroanilines. (1987). Biochemistry. Retrieved January 19, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews. Retrieved January 19, 2026, from [Link]
-
Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2020). ACS Applied Materials & Interfaces. Retrieved January 19, 2026, from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2023). RSC Advances. Retrieved January 19, 2026, from [Link]
-
4-Fluoroaniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (2018). AMB Express. Retrieved January 19, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. (2005). Journal of Environmental Sciences. Retrieved January 19, 2026, from [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS ONE. Retrieved January 19, 2026, from [Link]
-
Novel Catabolic Pathway for 4-Nitroaniline in a Rhodococcus sp. Strain JS360. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360. (2023). Journal of Hazardous Materials. Retrieved January 19, 2026, from [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2016). Journal of Chromatographic Science. Retrieved January 19, 2026, from [Link]
-
2-Fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
N,N-Diethyl-p-nitroaniline. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO 2 | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N,N-diethyl-2-fluoro-4-nitroaniline
Welcome to the technical support guide for the synthesis of N,N-diethyl-2-fluoro-4-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation for understanding the reaction.
Q1: What is the primary synthetic route for this compound?
The most common and direct method for preparing this compound is through the nucleophilic substitution of 2-fluoro-4-nitroaniline with an ethylating agent. This reaction typically involves the deprotonation of the aniline nitrogen by a base, followed by a double alkylation with an ethyl halide or sulfate.
The general reaction scheme is as follows:
Figure 1: Synthesis of this compound Starting Material: 2-Fluoro-4-nitroaniline Reagents: Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate), Base (e.g., K₂CO₃, NaH) Solvent: Polar aprotic (e.g., DMF, Acetonitrile) Product: this compound
Q2: Which ethylating agents and bases are recommended, and what are their trade-offs?
The choice of ethylating agent and base is critical and depends on the desired reactivity, cost, and safety considerations.
| Reagent Type | Examples | Pros | Cons |
| Ethylating Agent | Ethyl iodide (EtI) | Highly reactive, leading to faster reaction times. | More expensive; can lead to over-alkylation; light-sensitive. |
| Diethyl sulfate ((Et)₂SO₄) | Cost-effective for large-scale synthesis; less volatile than EtI. | Highly toxic and carcinogenic; requires careful handling. | |
| Ethyl bromide (EtBr) | Good reactivity, intermediate between EtI and EtCl. | Volatile (b.p. 38 °C); requires a well-controlled reaction setup. | |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, mild, and easy to handle/remove. | Lower basicity may require higher temperatures or longer reaction times. |
| Sodium Hydride (NaH) | Very strong base, ensures complete deprotonation of the aniline. | Highly flammable and moisture-sensitive; requires an inert atmosphere. | |
| Triethylamine (Et₃N) | Organic base, soluble in most organic solvents. | Can sometimes form stable salts with the product; may act as a nucleophile. |
Q3: Why is temperature control so crucial during the diethylation step?
Temperature is a critical parameter that directly influences both the reaction rate and the selectivity of the synthesis.
-
Low Temperatures (e.g., 25-50 °C): Favor the desired N,N-diethyl-ation pathway and minimize side reactions. However, the reaction rate may be slow, requiring extended reaction times.
-
High Temperatures (e.g., >80 °C): Significantly increase the reaction rate but can promote undesirable side reactions, most notably the nucleophilic aromatic substitution (SNAr) of the fluorine atom by diethylamine (if used as a base or formed in situ) or other nucleophiles. This leads to impurity formation and reduced yield of the target compound.[1]
Troubleshooting Guide: Side Reactions & Solutions
This guide is structured in a problem-cause-solution format to directly address specific experimental issues.
Problem 1: My final product is contaminated with starting material and the mono-ethylated intermediate.
Symptoms: TLC or LC-MS analysis shows three distinct spots/peaks corresponding to 2-fluoro-4-nitroaniline, N-ethyl-2-fluoro-4-nitroaniline, and the desired product.
Primary Cause: Incomplete reaction. This can be due to insufficient equivalents of the ethylating agent or base, inadequate reaction time, or temperatures that are too low to drive the second ethylation to completion. The second ethylation is often slower than the first due to increased steric hindrance around the nitrogen atom.
Solutions:
-
Protocol 1: Optimizing Reagent Stoichiometry & Reaction Time
-
Increase Ethylating Agent: Increase the equivalents of the ethylating agent (e.g., from 2.2 eq to 2.5-3.0 eq) to ensure an adequate excess is present to drive the reaction forward.
-
Ensure Sufficient Base: Use at least 2.0 equivalents of base (like K₂CO₃) to neutralize the acid generated in both ethylation steps. If using a strong base like NaH, 2.0 equivalents are also recommended.
-
Extend Reaction Time: Monitor the reaction progress via TLC or LC-MS every 2-4 hours. Continue the reaction until the mono-ethylated intermediate is no longer observed.
-
Slightly Increase Temperature: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50 °C to increase the rate of the second ethylation.
-
Logical Workflow for Troubleshooting Incomplete Reaction: ```dot graph TD { A[Start: Incomplete Diethylation] --> B{Analyze Crude Mixture via LC-MS/TLC}; B --> C{Mono-ethyl and/or Starting Material Present?}; C -- Yes --> D[Option 1: Increase Equivalents of Ethylating Agent & Base]; D --> E[Monitor Reaction for 4-6h]; C -- Yes --> F[Option 2: Increase Reaction Temperature to 40-50°C]; F --> G[Monitor Reaction for 2-4h]; E --> H{Reaction Complete?}; G --> H; H -- Yes --> I[Proceed to Workup & Purification]; H -- No --> J[Re-evaluate Conditions: Consider Stronger Base or More Reactive Alkylating Agent]; C -- No --> K[Problem Solved]; }
Caption: Competing pathways: Desired Diethylation vs. SNAr Side Reaction.
Solutions:
-
Protocol 2: Minimizing SNAr Side Reactions
-
Strict Temperature Control: Maintain the reaction temperature below 60 °C. For sensitive reactions, it is best to start at room temperature and only warm if necessary.
-
Avoid Amine Bases: Do not use diethylamine or triethylamine as the primary base. Instead, opt for an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are not nucleophilic.
-
Control Stoichiometry: Avoid a large excess of the ethylating agent and base, as this can increase the concentration of potential nucleophiles and byproducts.
-
Purification: If the byproduct has already formed, it can often be separated from the desired product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Problem 3: The reaction mixture turns dark, and a low yield of insoluble tar is obtained.
Symptoms: The reaction mixture darkens significantly (to dark brown or black), and upon workup, a large amount of intractable, tar-like material is produced with a very low yield of the desired product.
Primary Cause: Decomposition. Aromatic nitro compounds can be unstable under harsh basic or high-temperature conditions. T[1]he use of an excessively strong base (like NaOH or KOH in some solvents) or uncontrolled exotherms can lead to polymerization or decomposition pathways.
Solutions:
-
Protocol 3: Preventing Decomposition
-
Use a Milder Base: Switch from strong bases like NaH or hydroxides to a milder base such as K₂CO₃.
-
Ensure Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure efficient heat dissipation and prevent localized "hot spots" where decomposition can initiate.
-
Controlled Reagent Addition: If the reaction is exothermic, add the ethylating agent or base slowly and portion-wise, using an ice bath to maintain the desired temperature.
-
Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Using a solvent that has been degassed (e.g., by bubbling with nitrogen or argon) can be beneficial.
-
References
- BenchChem. A Comparative Guide to the Synthesis of 2-halo-N,N-diethyl-4-nitroanilines.
- Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
- ChemicalBook. N,N-DIETHYL-4-NITROANILINE | 2216-15-1.
- PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline.
- Scribd.
Sources
Technical Support Center: Spectroscopic Analysis of N,N-diethyl-2-fluoro-4-nitroaniline
Welcome to the technical support center for the spectroscopic analysis of N,N-diethyl-2-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
I. Overview of Spectroscopic Characterization
This compound is a substituted aromatic amine with key functional groups that give rise to a distinct spectroscopic fingerprint. A thorough analysis using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for confirming its identity, purity, and structural integrity. This guide will address potential issues in acquiring and interpreting data from each of these methods.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial. The presence of fluorine adds another layer of complexity and information through ¹⁹F NMR and C-F couplings.
Expected NMR Data
To effectively troubleshoot, it is essential to have a baseline understanding of the expected spectra. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent, CDCl₃. These values are calculated based on established models and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| CH₃ (ethyl) | 1.25 | Triplet (t) | 6H | J = 7.1 |
| CH₂ (ethyl) | 3.50 | Quartet (q) | 4H | J = 7.1 |
| Ar-H (H-3) | 7.95 | Doublet (d) | 1H | J(H-F) ≈ 8-10 |
| Ar-H (H-5) | 8.10 | Doublet of doublets (dd) | 1H | J(H-H) ≈ 2.5, J(H-F) ≈ 12-14 |
| Ar-H (H-6) | 7.05 | Triplet (t) | 1H | J(H-H) ≈ 8.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | ~13 |
| CH₂ (ethyl) | ~45 |
| C-1 (C-N(Et)₂) | ~145 (d, J(C-F) ≈ 15-20 Hz) |
| C-2 (C-F) | ~155 (d, J(C-F) ≈ 240-260 Hz) |
| C-3 | ~120 (d, J(C-F) ≈ 4-6 Hz) |
| C-4 (C-NO₂) | ~140 |
| C-5 | ~125 (d, J(C-F) ≈ 8-10 Hz) |
| C-6 | ~115 |
NMR Troubleshooting FAQs
Q1: My ¹H NMR spectrum shows broad or unresolved peaks for the aromatic protons. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Sample Purity: The presence of paramagnetic impurities can lead to significant line broadening. Ensure your sample is free from residual metals from synthesis (e.g., palladium or iron catalysts).
-
Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Try diluting your sample.
-
Solvent: The choice of solvent can influence the resolution. If you are using a viscous solvent, consider switching to a less viscous one (e.g., from DMSO-d₆ to CDCl₃ or Acetone-d₆).
-
Shimming: Poor shimming of the magnetic field will result in broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.
Q2: I am not observing the expected carbon-fluorine couplings in my ¹³C NMR spectrum.
A: The absence of C-F couplings can be perplexing. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for missing C-F couplings.
Explanation:
-
¹⁹F Decoupling: Ensure that you are not unintentionally running a proton-decoupled experiment with fluorine decoupling also active.
-
Signal-to-Noise: Carbons coupled to fluorine will have their signal split into a doublet, reducing the height of each peak. If the signal is weak, these smaller peaks may be indistinguishable from the baseline noise. Increasing the number of scans can improve the signal-to-noise ratio.[1]
-
Relaxation: Carbons directly attached to fluorine, as well as quaternary carbons, can have long spin-lattice relaxation times (T1). If the relaxation delay (D1) is too short, these signals may become saturated and appear very weak or be absent altogether. Increase the D1 time to allow for full relaxation between pulses.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Expected FTIR Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2975 - 2850 | Medium-Strong |
| Asymmetric NO₂ Stretch | ~1520 | Strong |
| Symmetric NO₂ Stretch | ~1340 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1350 - 1250 | Medium-Strong |
| C-F Stretch | 1250 - 1020 | Strong |
FTIR Troubleshooting FAQs
Q1: My sample shows a broad absorption in the 3200-3500 cm⁻¹ region. Is this expected?
A: No, this is not expected for pure this compound. This compound is a tertiary amine and therefore lacks N-H bonds, which would give rise to sharp peaks in this region. A broad absorption in this area is typically indicative of O-H stretching, which strongly suggests the presence of water or residual alcohol solvent in your sample.
Troubleshooting Steps:
-
Dry your sample: Ensure your sample is thoroughly dried under vacuum.
-
Use a dry solvent for sample preparation: If preparing a KBr pellet or a mull, ensure all materials are free of moisture.
-
Perform a background scan: A recent and accurate background scan is crucial to subtract the atmospheric water vapor.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): For this compound (C₁₀H₁₃FN₂O₂), the expected exact mass is approximately 212.0961 g/mol . The molecular ion peak should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Fragmentation Pattern: Under Electron Ionization (EI), expect fragmentation. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂•, 46 Da) or a nitro radical (•NO, 30 Da).[2] For N,N-diethylanilines, a characteristic fragmentation is the loss of a methyl group (CH₃•, 15 Da) via alpha-cleavage to form a stable iminium ion.
Proposed Fragmentation Pathway:
Caption: Simplified proposed fragmentation for this compound.
Mass Spectrometry Troubleshooting FAQs
Q1: I am not observing the molecular ion peak in my EI-MS spectrum.
A: The molecular ion peak can be weak or absent in EI-MS for certain classes of compounds, including some nitroaromatics, due to extensive fragmentation.
Troubleshooting and Confirmatory Steps:
-
Use a Softer Ionization Technique: Switch to ESI or CI. These methods impart less energy to the molecule, increasing the likelihood of observing the protonated molecule ([M+H]⁺) or the molecular ion.
-
Check for Common Fragments: Look for the expected fragment ions, such as [M-15]⁺ and [M-46]⁺, to infer the mass of the parent ion.
-
Sample Purity: Impurities can suppress the ionization of your target compound. Ensure your sample is clean.[3]
V. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like nitroanilines.
Expected UV-Vis Data
This compound is expected to have a strong absorption band in the UV-Vis region due to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character from the electron-donating diethylamino group to the electron-withdrawing nitro group.
UV-Vis Troubleshooting FAQs
Q1: The λmax of my sample is different from what I expected, and it changes when I use a different solvent.
A: This phenomenon is known as solvatochromism and is expected for this type of "push-pull" molecule.
-
Polarity Effects: The excited state of this compound is more polar than its ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic (red) shift (shift to a longer wavelength) in more polar solvents. For example, the λmax will be at a longer wavelength in methanol compared to hexane.
-
Protic vs. Aprotic Solvents: Hydrogen-bonding interactions with protic solvents (like alcohols) can also influence the electronic transitions and shift the λmax.
Experimental Protocol for Observing Solvatochromism:
-
Prepare Stock Solution: Accurately prepare a concentrated stock solution of your compound in a non-polar solvent like hexane.
-
Prepare Working Solutions: Prepare dilute working solutions in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, methanol). Ensure the final concentration is the same for all samples.
-
Acquire Spectra: Record the UV-Vis spectrum for each solution and note the λmax.
-
Analyze the Trend: You should observe a shift in λmax that correlates with the polarity of the solvent.
VI. References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effects on ground and excited electronic state structures of p-nitroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Ethyl-2-fluoro-4-nitroaniline. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
NIST WebBook. (n.d.). N,N-Diethyl-p-nitroaniline. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
NIST WebBook. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2014, October 3). Why don't I get any spectra for Carbon NMR of fluorinated Carbon?. Retrieved from [Link]
Sources
Technical Support Center: Experimental Integrity of N,N-diethyl-2-fluoro-4-nitroaniline
Welcome to the technical support center for N,N-diethyl-2-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable research compound during experimental use. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a substituted aromatic amine. Its structure, featuring an electron-donating diethylamino group and two electron-withdrawing groups (fluoro and nitro), makes it a useful building block in chemical synthesis. However, this combination of functional groups also renders the molecule susceptible to several degradation pathways, including nucleophilic aromatic substitution, photodegradation, and thermal decomposition. Ensuring its stability is critical for obtaining reproducible and accurate experimental outcomes.
Q2: What are the primary drivers of this compound degradation in a laboratory setting?
The degradation of this compound is primarily influenced by three factors:
-
Presence of Nucleophiles: The aromatic ring is electron-deficient due to the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the fluorine-substituted carbon.
-
Exposure to Light: Like many nitroaromatic compounds, this compound is likely sensitive to light, especially in the UV spectrum, which can lead to photodegradation.
-
Elevated Temperatures: High temperatures can promote thermal decomposition, a risk that is heightened by the presence of impurities.
Q3: How should I properly store this compound to ensure its long-term stability?
Proper storage is the first line of defense against degradation. We recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Amber vial or in the dark | Prevents photodegradation.[1] |
| Container | Tightly sealed, appropriate material | Prevents contamination and reaction with container material. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: I'm observing unexpected peaks in my reaction mixture analysis (HPLC, LC-MS). Could this be due to degradation?
Yes, the appearance of new, unidentified peaks is a common indicator of compound degradation. The most probable cause is nucleophilic aromatic substitution (SNAr) of the fluorine atom.[2][3][4][5][6]
Causality: The nitro group strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
Potential Nucleophiles in Your Experiment:
-
Solvents: Water (hydrolysis), alcohols (alkoxylation).
-
Reagents: Amines, thiols, hydroxides, or other basic reagents.[7]
Troubleshooting Steps:
-
Analyze Your Reaction Components: Identify all potential nucleophiles in your reaction mixture.
-
Solvent Selection: If possible, use aprotic, non-nucleophilic solvents (e.g., THF, Dioxane, Toluene, Acetonitrile). If a protic solvent is necessary, consider its nucleophilicity and the reaction temperature.
-
pH Control: Avoid strongly basic conditions, as this will increase the concentration of potent nucleophiles (e.g., hydroxide, alkoxides) and can lead to vigorous, potentially explosive, reactions.[7]
-
Temperature Management: Keep the reaction temperature as low as feasible to slow the rate of SNAr.
Diagram of Potential SNAr Degradation
Caption: SNAr degradation pathway of this compound.
Issue 2: My experimental results are inconsistent, and the compound's color seems to change over time.
This is often a sign of photodegradation. Nitroaromatic compounds can absorb UV-Vis light, leading to the formation of reactive excited states and subsequent decomposition.[1]
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in amber glassware or cover clear glassware with aluminum foil. Minimize exposure to ambient laboratory light.
-
Solvent Considerations: The solvent can influence the rate of photodegradation. Be consistent with the solvent used.
-
Storage of Solutions: If solutions of the compound are prepared, store them in the dark and at a low temperature.
Experimental Workflow for Light-Sensitive Compounds
Caption: Recommended workflow for handling light-sensitive this compound.
Issue 3: I suspect thermal degradation is occurring, especially during heated reactions.
Thermal decomposition is a valid concern for nitroanilines.[8][9][10] This can be exacerbated by the presence of impurities which may lower the decomposition temperature.
Troubleshooting Steps:
-
Temperature Control: Use a reliable heating mantle with a temperature controller and an internal thermometer to accurately monitor the reaction temperature. Avoid localized overheating.
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities can catalyze decomposition.
-
Avoid Incompatible Reagents: Do not heat the compound in the presence of strong acids (especially sulfuric acid), strong bases, or strong oxidizing/reducing agents, as this can lead to vigorous exothermic reactions.[1][7]
Protocols for Monitoring Degradation
To proactively assess the stability of this compound in your specific experimental matrix, we recommend performing a stability study.
Protocol 1: HPLC-UV Stability Assessment
This protocol allows for the quantification of the parent compound and the detection of degradation products over time.
Materials:
-
This compound
-
Your experimental solvent/reagent mixture
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN) and water (HPLC grade)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your experimental solvent mixture at a known concentration.
-
Initial Analysis (T=0): Immediately analyze a sample of the stock solution by HPLC to determine the initial peak area of the parent compound.
-
Incubate Samples: Store aliquots of the stock solution under your experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), analyze an aliquot.
-
Data Analysis: Plot the peak area of the parent compound versus time. A decrease in the peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient of ACN and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220-290 nm)[11][12] |
| Injection Volume | 10 µL |
References
-
New Journal of Chemistry. (n.d.). Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. RSC Publishing. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
-
Wikipedia. (2023). 4-Nitroaniline. [Link]
-
Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. [Link]
-
Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]
-
The Organic Chemistry Tutor. (2020, December 11). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
ResearchGate. (n.d.). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. [Link]
-
PubChem. (n.d.). 3-Nitroaniline. [Link]
-
MDPI. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2022(3), M1453. [Link]
-
PubMed Central. (2019). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Scientific Reports, 9, 1894. [Link]
-
PLOS ONE. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Labchem. (n.d.). N,N-Diethyl-4-fluoro-2-nitroaniline, 97%. [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. [Link]
-
ResearchGate. (n.d.). Novel Catabolic Pathway for 4-Nitroaniline in a Rhodococcus sp. Strain JS360. [Link]
-
PubMed. (2023). Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360. Journal of Hazardous Materials, 454, 131473. [Link]
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. [Link]
-
YouTube. (2021, June 1). Making Nitroaniline (And the Exploding Snake). [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. [Link]
-
ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). [Link]
-
NIST. (n.d.). N,N-Diethyl-p-nitroaniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vapourtec.com [vapourtec.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 8. Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 3-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of N,N-diethyl-2-fluoro-4-nitroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N,N-diethyl-2-fluoro-4-nitroaniline. The following content is structured to address practical challenges and fundamental questions encountered during bench-scale synthesis and scale-up operations. We will delve into common troubleshooting scenarios, explore frequently asked questions, and provide a validated experimental protocol, all grounded in established chemical principles.
Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to specific problems that may arise during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?
Low yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes & Recommended Solutions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Incomplete Reaction | Monitor reaction progress via TLC or HPLC/GC, checking for the persistence of the 2,4-difluoronitrobenzene starting material.[1] | • Increase Reaction Time: Allow the reaction to stir for an additional 4-6 hours, monitoring every 2 hours.• Increase Temperature: Cautiously raise the reaction temperature by 10°C. Note that excessive heat can promote side-product formation.• Check Base Stoichiometry: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃) is present to neutralize the HF generated in situ. |
| Poor Reagent Quality | Verify the purity of 2,4-difluoronitrobenzene and diethylamine via NMR or GC-MS. Ensure the solvent is anhydrous if specified by the protocol. | • Use reagents from a reputable supplier with a certificate of analysis.• Purify reagents if necessary. Diethylamine can be distilled; solvents can be dried using molecular sieves. |
| Side Reaction (Isomer Formation) | Analyze the crude product by ¹H NMR or GC-MS to detect the presence of the N,N-diethyl-4-fluoro-2-nitroaniline isomer. | • The formation of this isomer is generally less favorable due to electronics but can occur at high temperatures. Lowering the reaction temperature is the primary solution. |
| Product Degradation | Aromatic nitro compounds can be unstable in the presence of strong bases or high heat.[2][3] | • Avoid overly strong bases like hydroxides if possible. Potassium or sodium carbonate is generally sufficient.• Ensure the reaction workup is performed without unnecessary delays and that purification steps (like distillation) are performed under vacuum to reduce thermal stress.[4] |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I'm having difficulty purifying the final product. It keeps "oiling out" during recrystallization. What should I do?
This is a common challenge during the crystallization of crude products that have a melting point close to the boiling point of the solvent or when significant impurities are present.
Solutions:
-
Solvent System Optimization: The primary solution is to adjust the solvent system.[1]
-
Co-solvent Approach: Introduce a co-solvent in which the product is less soluble (an "anti-solvent"). Dissolve the crude product in a minimum amount of a good solvent (e.g., isopropanol, ethyl acetate) while hot, then slowly add the anti-solvent (e.g., hexanes, water) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Alternative Solvents: Experiment with different solvent systems. A mixture like ethanol/water or toluene/heptane might provide better crystallization behavior.
-
-
Gradual Cooling: Avoid crash-cooling the solution in an ice bath. Slow, stepwise cooling (e.g., allowing the flask to cool to room temperature on the benchtop, followed by refrigeration) promotes the formation of well-defined crystals over oils.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the supersaturated solution as it cools to induce crystallization.
-
Pre-purification: If the crude product is very impure, consider a quick purification step before recrystallization. A short silica gel plug filtration, eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes), can remove highly polar impurities that may inhibit crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings substituted with strong electron-withdrawing groups, such as the nitro group (-NO₂).
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the carbon atom bearing the fluorine at the 2-position. This position is highly activated (electron-deficient) due to the strong inductive and resonance effects of the nitro group at the 4-position.
-
Formation of Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. The proton on the diethylammonium group is removed by a base (e.g., a second molecule of diethylamine or another added base like K₂CO₃), yielding the final product and neutralizing the acid generated.
Caption: Simplified overview of the SNAr reaction pathway.
Q2: Why is the substitution favored at the 2-position over the 4-position?
Substitution is overwhelmingly favored at the ortho-position (C2) to the nitro group rather than the para-position (C4) where the other fluorine is located. This is because the nitro group activates the ortho and para positions towards nucleophilic attack. However, the fluorine at the 2-position is ortho to the nitro group, while the fluorine at the 4-position is para. The ortho position experiences a stronger activating effect, making the C-F bond at C2 more polarized and susceptible to attack.
Q3: What are the critical safety precautions for this synthesis?
Handling the reagents and products in this synthesis requires strict adherence to safety protocols.
-
2,4-Difluoronitrobenzene: This starting material is toxic and a skin and eye irritant.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Diethylamine: This reagent is corrosive, flammable, and has a strong, unpleasant odor. It must be handled in a fume hood away from ignition sources.
-
Nitroanilines: The product, this compound, belongs to the class of nitroanilines. Aromatic nitro compounds can be toxic and should be handled with care to avoid skin contact and inhalation.[8][9] They can also be thermally sensitive.[3]
-
Reaction Exotherm: The reaction is exothermic. For scale-up operations, controlled addition of the diethylamine and efficient heat dissipation are critical to prevent a runaway reaction.[1]
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a mobile phase like 10-20% ethyl acetate in hexanes. The product will be less polar than 2,4-difluoronitrobenzene but more polar than any potential di-substituted byproduct.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis, HPLC or GC are the preferred methods.[1] They can accurately track the consumption of starting materials and the formation of the product and any isomers, which is crucial for determining reaction completion and optimizing conditions.
Validated Experimental Protocol (Bench Scale)
This protocol is provided as a reliable starting point for the synthesis.
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Diethylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 5-10 mL per gram of starting material)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 2,4-difluoronitrobenzene, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Reagent Addition: Begin stirring the suspension. Slowly add the diethylamine to the mixture via a syringe over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring. Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to complete crystallization.
-
Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Analysis: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.
References
-
West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
- Google Patents. (2020). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
- Kirschning, A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227.
-
NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST WebBook. Retrieved from [Link]
- Riasat, M., et al. (2022). Ultrasonic assisted synthesis of Zn(II) 2D coordination polymer and 4-nitroaniline photoluminescence sensing manifestation through DFT studies. Journal of Coordination Chemistry. Taylor & Francis Online.
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Institutes of Health. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leading Speciality Chemical in India [aarti-industries.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. westliberty.edu [westliberty.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nitroaniline-Based NLO Chromophores: Evaluating N,N-diethyl-2-fluoro-4-nitroaniline
Abstract
This technical guide provides a comprehensive comparative analysis of N,N-diethyl-2-fluoro-4-nitroaniline, a promising second-order nonlinear optical (NLO) chromophore, within the broader context of the well-established nitroaniline family. Nitroaniline derivatives form the cornerstone of research into organic NLO materials due to their quintessential "push-pull" electronic architecture. This guide deconstructs the key structural elements of this compound—the powerful N,N-diethylamino donor group and the ortho-fluoro substituent—to hypothesize their combined impact on linear and nonlinear optical properties. While direct experimental data for this specific chromophore is emerging, we leverage extensive data from closely related analogs, including p-nitroaniline (pNA), N,N-dimethyl-4-nitroaniline (DMNA), and N,N-diethyl-4-nitroaniline (DENA), to establish clear structure-property relationships. We present detailed, field-proven experimental protocols for synthesis, solvatochromic analysis, and second-harmonic generation (SHG) screening to empower researchers to validate and expand upon these findings. This document is intended to be a vital resource for scientists and professionals in materials science and drug development, offering both a predictive framework and the practical methodologies required for the characterization of novel NLO materials.
The Archetype of Organic NLO Chromophores: The Nitroaniline Family
Organic molecules designed for second-order nonlinear optics are fundamentally built upon a Donor-π-Acceptor (D-π-A) framework. This "push-pull" electronic structure is the engine that drives NLO activity. The quintessential example of this architecture is p-nitroaniline (pNA), a molecule that has served as a benchmark for decades.[1]
The core mechanism involves an electron-donating group (D, the "push") and an electron-accepting group (A, the "pull") connected by a π-conjugated bridge (e.g., a benzene ring). This arrangement facilitates a significant redistribution of electron density upon interaction with an intense electromagnetic field, such as a laser. This phenomenon, known as intramolecular charge transfer (ICT), leads to a large change in the molecule's dipole moment.[2][3]
The efficiency of this process at the molecular level is quantified by the first hyperpolarizability (β). A large β value is a primary indicator of a potent NLO material, making the strategic selection of D and A groups a cornerstone of molecular engineering in this field.[4][5]
Deconstructing this compound: A Structure-Property Hypothesis
The performance of an NLO chromophore is dictated by the interplay of its constituent parts. In this compound, each substituent plays a critical role in modulating the overall electronic and optical properties.
-
N,N-diethylamino Group (Donor): Alkyl groups are electron-donating through an inductive effect. Replacing the hydrogens of the amino group in pNA with methyl groups (to form DMNA) and subsequently with ethyl groups (to form DENA) systematically increases the electron-donating strength of the donor.[6][7] This enhanced "push" capability is expected to increase the degree of ICT, leading to a higher β value.
-
Nitro Group (Acceptor): The nitro group is a powerful and widely used electron acceptor due to its strong resonance and inductive withdrawing effects.
-
Ortho-Fluoro Substituent: The introduction of a fluorine atom ortho to the donor group introduces a fascinating complexity.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This can subtly alter the electron density of the π-system.
-
Steric Hindrance: More significantly, the fluorine atom can cause steric clash with the bulky N,N-diethylamino group. This may force the diethylamino group to twist out of the plane of the benzene ring.[8][9] Such a twist would disrupt the π-orbital overlap between the donor's lone pair and the aromatic ring, potentially reducing the efficiency of the ICT and thus tempering the NLO response.[1]
-
Therefore, this compound represents a molecular design with a trade-off: a powerful donor group to maximize NLO response, potentially held in check by a strategically placed fluoro group that could compromise the planarity required for optimal conjugation.
Comparative Analysis with Nitroaniline Analogs
To predict the performance of this compound, we can analyze the established properties of its structural relatives.
Linear Optical Properties & Solvatochromism
Solvatochromism, the change in a substance's color with solvent polarity, is a powerful tool for probing the electronic nature of push-pull chromophores.[2][6] A strong positive solvatochromism (a red-shift, or bathochromic shift, in λmax as solvent polarity increases) indicates that the excited state is more polar than the ground state.[10] This is characteristic of an efficient ICT and implies a large change in dipole moment (Δµ), which is strongly correlated with a high β value.
Table 1: Solvatochromic Data for Nitroaniline Analogs
| Solvent | Polarity (ε) | p-Nitroaniline (pNA) λmax (nm) | N,N-diethyl-4-nitroaniline (DENA) λmax (nm) |
|---|---|---|---|
| Toluene | 2.4 | ~330 | ~390 |
| Chloroform | 4.8 | ~345 | ~405 |
| Acetonitrile | 37.5 | ~365 | ~415 |
| Methanol | 32.7 | ~370 | ~420 |
Data compiled and estimated from sources.[10][11][12]
Analysis and Prediction: The data clearly shows that replacing the -NH₂ group (pNA) with an -N(Et)₂ group (DENA) results in a substantial bathochromic shift of 60-70 nm, indicating the significantly stronger electron-donating ability of the diethylamino group. DENA also exhibits pronounced positive solvatochromism, confirming a highly polar ICT excited state.
For This compound , we predict a λmax that is likely blue-shifted relative to DENA in the same solvent. This is because the potential steric hindrance from the ortho-fluoro group could reduce conjugation, increasing the HOMO-LUMO gap and shifting absorption to a shorter wavelength. However, it would still be expected to be significantly red-shifted compared to pNA.
Second-Order NLO Properties (Hyperpolarizability)
The ultimate measure of a chromophore's second-order NLO performance is its first hyperpolarizability, β. This can be measured experimentally using techniques like Electric-Field-Induced Second Harmonic Generation (EFISH) or Hyper-Rayleigh Scattering (HRS), or calculated using quantum chemical methods.
Table 2: First Hyperpolarizability (β) of Nitroaniline Analogs
| Compound | Structure | β (10⁻³⁰ esu) | Method |
|---|---|---|---|
| p-Nitroaniline (pNA) | H₂N-Ph-NO₂ | ~34.5 | Calc. (DFT)[1] |
| 2-Methyl-4-nitroaniline (MNA) | H₂N-(Me)Ph-NO₂ | ~71 x 10⁻⁴⁰ m⁴V⁻¹ | Exp. |
| N,N-dimethyl-4-nitroaniline (DMNA) | (CH₃)₂N-Ph-NO₂ | ~45-50 | Exp./Calc.[4] |
Note: Experimental conditions (e.g., wavelength, solvent) and calculation methods vary, so these values are for trend comparison.
Analysis and Prediction: The data illustrates key structure-property relationships. The addition of an ortho-methyl group in MNA significantly enhances NLO properties.[4] The replacement of -NH₂ with -N(CH₃)₂ (pNA vs. DMNA) also leads to a notable increase in β due to the enhanced donor strength.
For This compound , we can predict two competing effects:
-
Enhancement: The N,N-diethyl group is a stronger donor than the N,N-dimethyl group, which should, in isolation, lead to a β value greater than that of DMNA.
-
Reduction: If the ortho-fluoro group forces a non-planar geometry, the reduced conjugation could significantly decrease the β value, potentially offsetting the gains from the stronger donor.
The definitive performance of this chromophore hinges on which of these effects dominates. This makes experimental verification, using the protocols outlined below, absolutely critical.
Essential Experimental Protocols for Characterization
Proposed Synthesis of this compound
A plausible synthetic route involves the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with diethylamine. The greater activation of the fluorine at the 1-position by the para-nitro group should favor the desired substitution pattern.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMSO in a sealed reaction vessel, add potassium carbonate (2.0 eq.) as a base.
-
Addition of Amine: Slowly add diethylamine (1.2 eq.) to the mixture at room temperature while stirring.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Protocol: Solvatochromic Analysis via UV-Vis Spectroscopy
This protocol details the steps to measure the solvatochromic shifts and construct a Lippert-Mataga plot, which relates the Stokes shift (difference between absorption and emission maxima) to solvent polarity and can be used to estimate the change in dipole moment upon excitation.[13][14][15]
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution (~1 mM) of the chromophore in a readily soluble solvent like THF.
-
Working Solutions: Prepare a series of dilute working solutions (~10-20 µM) in various solvents of differing polarity (e.g., cyclohexane, toluene, chloroform, THF, acetone, acetonitrile, methanol, water). Ensure the final absorbance is within the optimal range (0.2 - 1.0 a.u.).
-
Spectrophotometer Setup: Allow the spectrophotometer lamps to warm up for at least 30 minutes.
-
Absorbance Measurement: For each solution, perform a baseline correction using a cuvette filled with the pure solvent. Scan the absorbance from ~250 nm to ~600 nm and record the wavelength of maximum absorption (λmax).
-
Fluorescence Measurement: Using a fluorometer, excite each sample at its λmax and record the emission spectrum. Identify the wavelength of maximum emission.
-
Data Analysis (Lippert-Mataga Plot):
-
Convert absorption and emission maxima from nm to wavenumbers (cm⁻¹).
-
Calculate the Stokes shift (Δν) for each solvent.
-
Calculate the solvent polarity orientation function, Δf, for each solvent.
-
Plot Δν versus Δf. The slope of this plot is proportional to the square of the change in dipole moment from the ground to the excited state (Δµ²), providing a quantitative measure of the ICT character.[14][15]
-
Protocol: NLO Screening via Kurtz-Perry Powder SHG
The Kurtz-Perry method is a rapid and effective technique for screening new materials for second-harmonic generation (SHG), a key second-order NLO effect.[16][17][18] It provides a semi-quantitative measure of a material's SHG efficiency relative to a known standard like potassium dihydrogen phosphate (KDP) or urea.[19]
Step-by-Step Methodology:
-
Sample Preparation: Grind the crystalline chromophore into a fine powder. Sieve the powder to isolate a specific range of particle sizes (e.g., 100-150 µm) to ensure consistency. Tightly pack the powder into a micro-capillary tube. Prepare a reference sample (e.g., KDP) in the same manner.
-
Optical Setup: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm.
-
Measurement:
-
Mount the reference KDP sample in the laser path.
-
Place an IR pass filter after the laser to remove any stray visible light.
-
Place a narrow band-pass filter centered at the second harmonic wavelength (532 nm) before the detector to block the fundamental 1064 nm light.
-
Direct the laser onto the sample and measure the intensity of the generated 532 nm green light using a photomultiplier tube (PMT) connected to an oscilloscope. Record the signal amplitude.
-
-
Sample Measurement: Replace the reference sample with the test chromophore sample without changing any other parameters. Record the SHG signal amplitude.
-
Analysis: The SHG efficiency of the sample is reported as a multiple of the reference material's efficiency (e.g., "3x KDP").[19] It is crucial to use an appropriate reference with a similar band gap and refractive index to obtain more reliable values.[20]
Summary and Outlook
This compound is a rationally designed NLO chromophore that holds significant promise. The powerful N,N-diethylamino donor group is expected to drive a strong intramolecular charge transfer, a prerequisite for high second-order nonlinearity. However, the presence of the ortho-fluoro substituent introduces a critical structural trade-off between its electronic influence and potential steric hindrance that may disrupt π-conjugation.
This guide establishes a clear comparative framework by analyzing trends in well-characterized analogs. The analysis predicts that while the title compound should outperform the benchmark p-nitroaniline, its performance relative to its non-fluorinated counterpart, N,N-diethyl-4-nitroaniline, is uncertain and depends critically on the degree of molecular planarity.
The provided experimental protocols for synthesis, solvatochromic analysis, and Kurtz-Perry SHG measurements offer a clear and robust pathway for the empirical validation of these predictions. The execution of these experiments is the essential next step to quantify the NLO performance of this compound and to fully elucidate the nuanced role of ortho-fluorination in the design of advanced NLO materials.
References
-
Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]
-
Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarity (Δƒ). ResearchGate. [Link]
-
High Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals in Poly-L-Lactic Acid Electrospun Fibers. National Institutes of Health. [Link]
-
Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. AIP Publishing. [Link]
-
(PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate. [Link]
-
kurtz-perry powder technique: Topics by Science.gov. Science.gov. [Link]
-
Supporting Information for "Intramolecular Förster Resonance Energy Transfer in a Naphthalimide-Perylenediimide-Naphthalimide Triad". Wiley-VCH. [Link]
-
Lippert-Mataga plots for compounds (a) 1, (b) 2, (c) 3, (d) 4 in different solvents. ResearchGate. [Link]
-
Photophysical characteristics, Lippert-Mataga polarity function, and... ResearchGate. [Link]
-
Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... ResearchGate. [Link]
-
A Chemical and Photophysical Analysis of a Push-Pull Compound. Digital WPI. [Link]
-
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. National Institutes of Health. [Link]
-
Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. MDPI. [Link]
-
A powder technique for the evaluation of nonlinear optical materials. Semantic Scholar. [Link]
-
UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Royal Society of Chemistry. [Link]
-
Second harmonic generation by micropowders: A revision of the Kurtz-Perry method and its practical application. ResearchGate. [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). ResearchGate. [Link]
-
The apparent dipole moment of NN-dimethyl-4-nitroaniline in solution. Royal Society of Chemistry. [Link]
-
PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. International Journal of Pure and Applied Mathematics. [Link]
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
-
Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Stack Exchange. [Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link]
-
Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. National Institutes of Health. [Link]
-
Study of the nonlinear optical properties of 4-nitroaniline type compounds by density functional theory calculations: Towards new NLO materials. Semantic Scholar. [Link]
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Bridging the Gap: A Comparative Guide to the Theoretical and Experimental Properties of N,N-diethyl-2-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Validating Computational Models for a Novel Nitroaromatic Compound.
In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical properties of novel molecules is paramount. It accelerates development timelines, reduces costs, and allows for the early identification of promising candidates. N,N-diethyl-2-fluoro-4-nitroaniline, a substituted nitroaromatic compound, presents a compelling case for the synergy between theoretical modeling and experimental validation. Its unique combination of a flexible diethylamino group, an electron-withdrawing nitro group, and a strategically placed fluorine atom suggests potential applications where properties like solubility, polarity, and molecular interactions are critical.
This guide provides an in-depth comparison of theoretical predictions and experimental findings for this compound and its structural analogs. By critically evaluating the performance of computational models against real-world data, we aim to establish a validated framework for predicting the properties of this and similar molecules, thereby instilling confidence in the use of in-silico methods for chemical design and development.
The Imperative for Predictive Accuracy: Why this compound?
The confluence of a nitro group, a tertiary amine, and a halogen on an aromatic ring makes this compound a molecule of significant interest. The interplay of these functional groups governs its electronic distribution, steric hindrance, and intermolecular forces, which in turn dictate its macroscopic properties. Accurate theoretical models for such a compound would enable the rapid screening of derivatives with tailored characteristics for applications ranging from medicinal chemistry to materials science. However, the reliability of these models hinges on their validation against robust experimental data.
Due to the limited availability of direct experimental data for this compound, this guide employs a rigorous validation strategy centered on structurally related and well-characterized analogs:
-
2-Fluoro-4-nitroaniline: The parent primary amine, providing a baseline for the impact of the diethylamino group.
-
N,N-diethylaniline: Highlights the influence of the diethylamino group on the aniline core without the electronic effects of the nitro and fluoro substituents.
-
N,N-diethyl-4-nitroaniline: Illustrates the combined electronic effects of the diethylamino and nitro groups.
By first validating our theoretical approach against the known experimental properties of these analogs, we can then apply the refined computational model to this compound with a higher degree of confidence.
Theoretical Framework: Harnessing the Power of Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the calculation of a molecule's electronic structure and, by extension, its various properties.[1] For this investigation, we will employ DFT calculations to predict key physicochemical parameters.
The choice of functional and basis set within DFT is critical for achieving accurate results. Based on literature precedents for similar aromatic and nitroaromatic systems, a hybrid functional such as B3LYP, which combines the strengths of both Hartree-Fock and DFT methods, is often a reliable choice. This will be paired with a sufficiently large basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution and polarization of the molecules.
The logical workflow for our theoretical predictions is as follows:
Sources
A Definitive Guide to the Experimental Verification of the Crystal Structure of N,N-diethyl-2-fluoro-4-nitroaniline
The strategic placement of a nitro group (electron-withdrawing) and a diethylamino group (electron-donating) on the aniline ring suggests interesting electronic and optical properties.[2][3] The fluorine substituent further modulates these properties through its inductive effects. Unambiguously determining the crystal structure is paramount for understanding structure-property relationships, predicting solid-state behavior, and guiding further molecular design.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] This technique provides a high-resolution map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be elucidated with exceptional accuracy.[4]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized powder of N,N-diethyl-2-fluoro-4-nitroaniline to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail.
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A Comparative Study of the Electronic Properties of Fluorinated vs. Non-Fluorinated Nitroanilines: A Guide for Researchers and Drug Development Professionals
In the realms of materials science and medicinal chemistry, nitroanilines stand out as a pivotal class of organic molecules. Their intrinsic intramolecular charge-transfer (ICT) characteristics, stemming from the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to a π-conjugated system, make them canonical examples for investigating nonlinear optical (NLO) phenomena and for the rational design of novel therapeutic agents. The strategic incorporation of fluorine atoms into the nitroaniline framework has become a powerful strategy to modulate their electronic properties, offering a precise tool to fine-tune their functionality for targeted applications.
This guide presents a comprehensive comparative analysis of the electronic properties of fluorinated versus non-fluorinated nitroanilines, substantiated by experimental data and theoretical insights. We will explore the fundamental principles that govern these differences and provide detailed, field-proven experimental protocols for their characterization.
The Profound Influence of Fluorination: Beyond Simple Inductive Effects
The high electronegativity of fluorine is the primary factor driving the substantial electronic perturbations observed upon its integration into the nitroaniline structure. However, its impact is more nuanced than a simple inductive electron withdrawal. The interplay of the inductive effect (-I), the potential for a weak mesomeric effect (+M), and fluorine's ability to act as a hydrogen bond acceptor collectively dictate the molecule's final electronic landscape.
The position of fluorination is a critical determinant of its electronic influence. Ortho-, meta-, and para-fluorination relative to the functional groups will exert distinct effects, creating a rich design space for tailoring molecular properties. For instance, fluorination ortho to the nitro group can facilitate intramolecular hydrogen bonding with a proton from the amino group, enforcing a more planar molecular geometry and thereby enhancing the intramolecular charge transfer.
Comparative Analysis of Key Electronic Properties
The introduction of fluorine can significantly alter several key electronic parameters. The following table compares these properties between a prototypical non-fluorinated nitroaniline (4-nitroaniline) and its fluorinated analogue (2-fluoro-4-nitroaniline).
| Property | Non-Fluorinated (e.g., 4-Nitroaniline) | Fluorinated (e.g., 2-Fluoro-4-nitroaniline) | Rationale for Change |
| Dipole Moment (µ) | Lower | Higher | The potent electron-withdrawing nature of fluorine enhances the overall molecular dipole moment. |
| Polarizability (α) | Lower | Higher | Fluorine's high electronegativity increases the molecule's ability to have its electron cloud distorted by an external electric field. |
| First Hyperpolarizability (β) | Moderate | Significantly Higher | The enhanced intramolecular charge transfer, often coupled with increased molecular planarity, results in a larger first hyperpolarizability, a crucial parameter for second-order NLO applications.[1] |
| HOMO-LUMO Energy Gap (ΔE) | Larger | Smaller | Fluorination tends to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), but the effect on the LUMO is often more pronounced, leading to a smaller energy gap.[2][3][4] |
| Absorption Maximum (λmax) | Shorter Wavelength | Longer Wavelength (Red Shift) | The reduced HOMO-LUMO energy gap in fluorinated derivatives corresponds to a lower energy electronic transition, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum.[1] |
Experimental and Computational Workflow for Characterization
A synergistic approach combining spectroscopic techniques and computational modeling is essential for a thorough characterization of the electronic properties of these molecules. The following workflow outlines a robust strategy.
Caption: A comprehensive workflow for the characterization of nitroaniline derivatives.
Protocol 1: UV-Visible Spectroscopy
-
Solution Preparation: Accurately weigh and dissolve the nitroaniline compounds in a spectroscopic grade solvent (e.g., ethanol) to prepare stock solutions of a known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, and 1.25 x 10⁻⁵ M). These concentrations should yield absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
Spectral Acquisition: Record the absorption spectra of each solution from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent in the reference cuvette.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Construct a Beer-Lambert plot of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the linear fit (A = εbc, where b is the path length of the cuvette, typically 1 cm).
-
Protocol 2: Solvatochromism Study
-
Solvent Selection: Prepare solutions of the nitroaniline derivatives at a constant concentration in a series of solvents with a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, and water).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution and determine the λmax.
-
Data Analysis: The observed shift in λmax with solvent polarity is known as solvatochromism.[5][6][7] A bathochromic (red) shift with increasing solvent polarity is indicative of a positive solvatochromism and suggests that the excited state is more polar than the ground state.[5] This is a hallmark of an effective intramolecular charge transfer.
The "Why": Rationale Behind Experimental Choices
The selection of these experiments is rooted in fundamental photophysical principles. UV-Vis spectroscopy directly probes the energy difference between the ground and first singlet excited states, which is closely related to the HOMO-LUMO gap. The solvatochromism study provides invaluable information about the change in dipole moment upon photoexcitation. A large solvatochromic shift is a strong indicator of a significant redistribution of electron density in the excited state, a key requirement for high NLO activity.
Computational modeling, particularly using Density Functional Theory (DFT), provides a theoretical framework to understand the experimental observations.[8] It allows for the calculation of properties that are challenging to measure directly, such as hyperpolarizability, and provides insights into the molecular orbitals involved in the electronic transitions.[2][9] The convergence of experimental and computational data provides a self-validating and comprehensive understanding of the structure-property relationships.
Visualizing the Electronic Impact of Fluorination
The following energy level diagram conceptually illustrates the effect of fluorination on the frontier molecular orbitals of a nitroaniline.
Caption: Impact of fluorination on the HOMO-LUMO energy gap.
This diagram illustrates that the HOMO-LUMO energy gap (ΔE') in the fluorinated derivative is smaller than that in the non-fluorinated parent compound (ΔE). This reduction in the energy gap is a direct consequence of the electronic perturbations induced by the fluorine substituent.
Concluding Remarks and Future Outlook
The strategic fluorination of nitroanilines is a well-established and highly effective method for tuning their electronic properties. The resulting compounds frequently exhibit enhanced NLO responses and can be tailored for specific biological activities, making them valuable scaffolds in both materials science and drug discovery.
Future research in this exciting area is anticipated to focus on:
-
Polyfluorination: Elucidating the cumulative and potentially synergistic effects of multiple fluorine substitutions on the nitroaniline core.
-
Conformational Control: Utilizing fluorination to enforce specific molecular conformations that optimize desired electronic properties.
-
Device Integration: Incorporating these advanced fluorinated nitroaniline chromophores into functional devices for applications in photonics and optoelectronics.
By leveraging the fundamental principles and experimental strategies outlined in this guide, researchers can more effectively design and synthesize the next generation of nitroaniline derivatives with precisely controlled electronic properties for a diverse array of cutting-edge applications.
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Ahmed, A., Khan, I., et al. (2025). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. Computational and Theoretical Chemistry. Available at: [Link]
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Cihaner, A., & Wudl, F. (2001). Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. Available at: [Link]
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Ahmed, A., Khan, I., et al. (2025). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. Semantic Scholar. Available at: [Link]
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Jayarajeswari, S., et al. (2017). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. ResearchGate. Available at: [Link]
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A Comparative Guide to the Nonlinear Optical Performance of N,N-diethyl-2-fluoro-4-nitroaniline
Introduction: The Quest for Superior Optical Materials
In the rapidly advancing fields of photonics, telecommunications, and high-speed information processing, the demand for materials with exceptional nonlinear optical (NLO) properties is insatiable.[1] These materials, which can alter the phase, frequency, or amplitude of light, form the bedrock of technologies such as optical switching, frequency conversion, and electro-optic modulation.[2] Organic molecules, with their highly tunable electronic structures, have emerged as frontrunners in this technological race, often exhibiting NLO responses orders of magnitude greater than their inorganic counterparts.[2]
This guide provides an in-depth analysis of N,N-diethyl-2-fluoro-4-nitroaniline, a promising organic chromophore. We will dissect its molecular architecture to understand the origins of its NLO activity, benchmark its anticipated performance against the prototypical NLO molecule, para-nitroaniline (p-NA), and provide a detailed experimental framework for its characterization. This document is intended for researchers and scientists dedicated to the design and application of next-generation optical materials.
Molecular Design: Structure-Property Relationships
The NLO response of an organic molecule is intrinsically linked to its electronic and geometric structure.[3] The archetypal design for second-order NLO chromophores is the "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A).[4] This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high NLO activity.
This compound is a sophisticated embodiment of this principle:
-
Electron Donor (Push): The N,N-diethylamino group is a potent electron donor. The lone pair of electrons on the nitrogen atom is readily delocalized into the aromatic ring.
-
π-Conjugated Bridge: The benzene ring serves as an efficient conduit for electron delocalization.
-
Electron Acceptor (Pull): The nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment across the molecule.
-
Ortho-Fluoro Substitution: The fluorine atom at the 2-position plays a critical role. As an electronegative atom, it enhances the electron-accepting strength of the nitro-substituted ring. Furthermore, its steric and electronic influence can modulate the planarity of the molecule and the energy levels of the molecular orbitals, which are crucial factors in tuning the hyperpolarizability.[5]
The interplay of these components creates a molecule with a large ground-state dipole moment and a significant change in dipole moment upon excitation, which are prerequisites for a strong second-order NLO response.
Caption: Molecular structure of this compound.
Performance Benchmark: A Comparative Analysis
| Compound | Structure | First Hyperpolarizability (β) | Key Structural Features & Rationale |
| para-Nitroaniline (p-NA) | Donor: -NH₂Acceptor: -NO₂ | Reference β₀ ≈ 9.2 x 10⁻³⁰ esu | The quintessential D-π-A benchmark molecule. Its NLO properties are extensively studied both experimentally and theoretically.[6][7][8] |
| N,N-diethyl-4-nitroaniline | Donor: -N(CH₂CH₃)₂Acceptor: -NO₂ | Higher than p-NA | The diethylamino group is a stronger electron donor than the primary amino group, leading to enhanced intramolecular charge transfer and a larger β value.[9] |
| 2-Fluoro-4-nitroaniline | Donor: -NH₂Acceptor: -NO₂Substituent: -F | Potentially higher than p-NA | The ortho-fluoro substituent is electron-withdrawing, increasing the overall polarization of the π-system and potentially enhancing β. It is a known building block for pharmaceutical intermediates.[10] |
| This compound | Donor: -N(CH₂CH₃)₂Acceptor: -NO₂Substituent: -F | Predicted to be the Highest | This molecule combines the benefits of a strong diethylamino donor with the inductive effect of the ortho-fluoro group, which should synergistically maximize the push-pull character and lead to a superior β value compared to the other benchmarks. |
Note: β values are highly dependent on the measurement technique, wavelength, and solvent environment. The values and comparisons presented are based on established chemical principles.[11]
Experimental Protocol: Electric Field-Induced Second Harmonic Generation (EFISH)
The EFISH technique is a cornerstone method for quantifying the first hyperpolarizability (β) of dipolar molecules in solution.[12] It involves applying a static DC electric field to an isotropic solution, which partially aligns the molecular dipoles, thereby removing the macroscopic centrosymmetry and enabling the generation of a second-harmonic signal.[13]
Causality Behind the Experimental Design
The core principle of EFISH is to induce a macroscopic second-order susceptibility (χ⁽²⁾) in an otherwise isotropic medium. This is achieved by leveraging the material's third-order susceptibility (χ⁽³⁾) and applying an external DC field (E₀). The generated second-harmonic intensity (I₂ω) is proportional to the square of the fundamental laser intensity (Iω) and the square of the applied field. By measuring this signal and comparing it to a known standard, the molecular hyperpolarizability can be determined.
Caption: Workflow and setup for an EFISH experiment.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To establish a clear relationship between concentration and NLO signal, a series of solutions with varying, precisely known concentrations of the chromophore are prepared in a non-centrosymmetric solvent (e.g., chloroform, dioxane).
-
Protocol: Dissolve accurately weighed amounts of this compound in the chosen solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations (typically 4-5).
-
-
Experimental Setup:
-
Rationale: The setup is designed to deliver a high-intensity fundamental beam to the sample and selectively detect the much weaker second-harmonic signal.
-
Protocol:
-
A high-power, pulsed laser, such as a Q-switched Nd:YAG laser (1064 nm), is used as the fundamental source.[13]
-
The beam is passed through a polarizer to ensure a defined polarization state, typically parallel to the applied DC field.
-
The beam is focused into a specially designed liquid cell containing the sample solution and two parallel electrodes.
-
A high-voltage power supply applies a DC electric field (kV/cm range) across the electrodes.
-
The light emerging from the cell passes through a set of optical filters to block the fundamental (1064 nm) and transmit only the second-harmonic (532 nm) signal.
-
A photomultiplier tube (PMT) or a similar sensitive photodetector measures the intensity of the second-harmonic light.[14]
-
-
-
Data Acquisition:
-
Rationale: The Maker fringe pattern, which arises from the interference between the second-harmonic waves generated in the sample and the cell windows, is recorded to accurately determine the coherence length and nonlinear susceptibility.
-
Protocol: The EFISH cell is translated or rotated through the laser beam, and the second-harmonic intensity is recorded as a function of the optical path length.[12] This measurement is repeated for the pure solvent and for each concentration.
-
-
Data Analysis and Validation:
-
Rationale: The molecular hyperpolarizability (β) is extracted by analyzing the concentration-dependent EFISH signal relative to a well-characterized reference.
-
Protocol:
-
The raw data is corrected for background signals from the solvent and the cell optics.
-
The third-order susceptibility (γ) for each solution is calculated from the Maker fringe analysis.
-
A plot of γ versus the number density (N) of the solute yields a straight line. The slope of this line is directly related to the molecular hyperpolarizability β.
-
The system is validated by measuring a known standard, such as p-NA, to ensure the accuracy of the experimental setup and data analysis procedures.[6]
-
-
The Role of Computational Chemistry
Beyond experimental validation, computational methods provide profound insights into NLO phenomena.[15] Quantum mechanical approaches like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for:
-
Predicting NLO Properties: Calculating the polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) before a molecule is ever synthesized.[16][17]
-
Understanding Structure-Property Relationships: Simulating how specific structural modifications, such as adding or changing a functional group, will impact the NLO response.[3][18]
-
Guiding Molecular Design: Enabling the rational, in-silico design of novel chromophores with optimized NLO properties, accelerating the discovery of new materials.[15]
Conclusion and Outlook
This guide establishes this compound as a chromophore of significant interest for NLO applications. By combining a strong N,N-diethylamino donor group with a nitro acceptor and an ortho-fluoro substituent, its molecular architecture is optimized for a large first hyperpolarizability (β), likely exceeding that of the benchmark p-NA and its non-fluorinated analogue.
The provided EFISH protocol offers a robust, self-validating framework for the experimental quantification of its NLO performance. The synergy between predictive computational modeling and rigorous experimental characterization is crucial for advancing the field. While its primary application lies in materials science for photonics, the parent molecule, 2-fluoro-4-nitroaniline, is also a valuable intermediate in the synthesis of advanced pharmaceutical compounds, highlighting the broad utility of this class of molecules.[10] Further investigation into this compound is warranted to fully unlock its potential in next-generation optical technologies.
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Rizzo, A., & De Boni, L. (2020). Accurate Nonlinear Optical Properties of Solvated para-Nitroaniline Predicted by an Electrostatic Discrete Local Field Approach. The Journal of Physical Chemistry B, 124(45), 10148-10159. [Link]
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Perez-Moreno, J., et al. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. ACS Omega. [Link]
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Kumar, A., et al. (2018). Benchmark study of the linear and nonlinear optical polarizabilities in proto-type NLO molecule of para-nitroaniline. Journal of Theoretical and Computational Chemistry, 17(01), 1850002. [Link]
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Breitung, E. M., & McMahon, R. J. (2015). Structure-Property Relationships in Organic Nonlinear Optical Materials. ResearchGate. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). Computational Strategies for Deciding NLO Properties. [Link]
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Karna, S. P., Prasad, P. N., & Dupuis, M. (1991). Nonlinear optical properties of p-nitroaniline: An ab initio time-dependent coupled perturbed Hartree–Fock study. The Journal of Chemical Physics, 94(2), 1171-1181. [Link]
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Semantic Scholar. (2020). Study of the nonlinear optical properties of 4-nitroaniline type compounds by density functional theory calculations: Towards new NLO materials. [Link]
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Verbiest, T., et al. (2009). Highly sensitive setup for tunable wavelength hyper-Rayleigh scattering with parallel detection and calibration data for various solvents. Optics Express, 17(26), 23945-23957. [Link]
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Li, Y., et al. (2019). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Journal of Materials Chemistry C, 7(38), 11693-11709. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation for N,N-diethyl-2-fluoro-4-nitroaniline
For professionals in pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven walkthrough for the cross-validation of N,N-diethyl-2-fluoro-4-nitroaniline's structure using a multi-technique spectroscopic approach. We will move beyond simple data reporting to explain the causal links between experimental choices and the integrity of the final structural elucidation.
The core principle of cross-validation is that no single analytical technique provides absolute proof of a chemical structure. Instead, we build a self-validating system where the strengths of one method compensate for the ambiguities of another. By synthesizing data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we create a layered, robust confirmation of the target molecule's identity.
The Target Molecule: this compound
Before delving into the data, a clear understanding of the expected structural features is paramount. This informs our interpretation and allows us to anticipate specific spectroscopic signals.
Structure:
Key Functional Groups & Structural Elements:
-
Aromatic Ring: A benzene ring with a specific substitution pattern.
-
Nitro Group (-NO2): A strongly electron-withdrawing group.
-
Fluorine Atom (-F): An electronegative halogen.
-
Diethylamino Group (-N(CH2CH3)2): An electron-donating alkyl-amino group.
-
Ethyl Groups (-CH2CH3): Comprising methylene and methyl protons.
Part 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is our first pass, designed to rapidly confirm the presence of key functional groups. The fundamental requirement for a functional group to be IR active is a change in dipole moment during its vibration.[1] For this compound, we are particularly interested in the strong, characteristic absorptions of the nitro group and the various C-H and C-C bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small, solid sample of the synthesized this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Rationale: ATR is chosen for its minimal sample preparation requirements and excellent reproducibility for solid samples, eliminating the need for KBr pellets or Nujol mulls.
Anticipated IR Data and Interpretation
The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Interpretation |
| 3100-3000 | Medium | Aromatic C-H Stretch | This signal confirms the presence of hydrogens attached to the benzene ring. Its position just above 3000 cm⁻¹ is characteristic of sp² hybridized C-H bonds.[2] |
| 2975-2850 | Medium-Strong | Aliphatic C-H Stretch | These absorptions arise from the C-H stretching in the two ethyl groups of the diethylamino moiety, confirming the presence of saturated alkyl chains.[3] |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch | This is a highly characteristic and intense peak for aromatic nitro compounds.[1] Its presence is strong initial evidence for the nitro group. |
| 1360-1290 | Strong | Symmetric NO₂ Stretch | The second key indicator for the nitro group. The appearance of both the asymmetric and symmetric stretches is a robust confirmation.[4] |
| 1600-1400 | Medium | Aromatic C=C Stretch | These absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring. |
| ~1250 | Strong | C-N Stretch | The stretching vibration of the bond between the aromatic ring and the diethylamino nitrogen. |
| ~1200 | Strong | C-F Stretch | The carbon-fluorine bond stretch typically appears in this region and is usually a strong absorption. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.[5] We will use both ¹H and ¹³C NMR to build a complete picture.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.[6][7]
-
Rationale: CDCl₃ is a common solvent that dissolves a wide range of organic compounds. TMS provides a sharp, reliable reference point. Proton decoupling in ¹³C NMR is crucial for clarity, as it removes the splitting caused by attached protons.[8]
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum maps the different types of protons in the molecule. We analyze four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).[6]
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale and Interpretation |
| ~8.0 | 1H | Doublet of doublets (dd) | H-3 | This proton is adjacent to the nitro group and coupled to H-5 and the fluorine atom. The strong electron-withdrawing effect of the NO₂ group shifts it significantly downfield. |
| ~7.2 | 1H | Doublet of doublets (dd) | H-5 | This proton is coupled to H-3 and H-6. |
| ~6.8 | 1H | Triplet (t) | H-6 | This proton is coupled to H-5 and the fluorine atom, resulting in a triplet-like pattern (assuming similar coupling constants). It is shifted upfield due to the electron-donating diethylamino group. |
| ~3.4 | 4H | Quartet (q) | -N(CH₂CH₃)₂ | These are the methylene protons. They are split into a quartet by the three neighboring methyl protons (n+1 rule). The proximity to the nitrogen atom causes a downfield shift. |
| ~1.2 | 6H | Triplet (t) | -N(CH₂CH₃)₂ | These are the methyl protons. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation | | :--- | :--- | :--- | :--- | | ~155 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet due to C-F coupling. | | ~148 (s) | C-N | The carbon bonded to the diethylamino group. | | ~140 (s) | C-NO₂ | The carbon bonded to the electron-withdrawing nitro group. | | ~126 (s) | C-3 | Aromatic carbon adjacent to the nitro group. | | ~118 (d) | C-5 | Aromatic carbon coupled to fluorine. | | ~110 (d) | C-6 | Aromatic carbon coupled to fluorine. | | ~45 (t) | -CH₂- | The methylene carbons of the ethyl groups. | | ~13 (q) | -CH₃ | The terminal methyl carbons of the ethyl groups. |
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[9]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Rationale: EI is a hard ionization technique that provides a clear molecular ion peak and a rich, reproducible fragmentation pattern, which is excellent for structural elucidation and library matching.
Anticipated MS Data and Interpretation
The molecular formula of this compound is C₁₀H₁₃FN₂O₂. The calculated molecular weight is approximately 212.22 g/mol .
| m/z Value | Proposed Fragment | Rationale and Interpretation |
| 212 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical from one of the ethyl groups. |
| 183 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation pathway for ethyl-substituted compounds. |
| 166 | [M - NO₂]⁺ | Loss of the nitro group, a characteristic fragmentation for nitroaromatic compounds.[10] |
| 77 | [C₆H₅]⁺ | The phenyl cation, indicative of an aromatic compound, though less common in highly substituted rings. |
Cross-Validation: Synthesizing the Data
This is the most critical step, where we demonstrate how the data from each technique logically interlocks to build an irrefutable case for the structure.
-
Molecular Weight Confirmation: MS provides a molecular ion peak at m/z 212, which is consistent with the expected molecular formula C₁₀H₁₃FN₂O₂. This gives us the overall atomic composition.
-
Functional Group Confirmation: IR spectroscopy shows strong, characteristic peaks for an aromatic nitro group (~1545 and ~1350 cm⁻¹).[4][11] It also confirms the presence of both aromatic ( >3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H bonds, aligning with the proposed structure.
-
Structural Assembly from NMR:
-
The ¹H NMR data confirms the diethylamino group through the characteristic quartet (4H) and triplet (6H) signals of the two ethyl chains.
-
The presence of three distinct signals in the aromatic region of the ¹H NMR, along with their specific splitting patterns, confirms the 1,2,4-trisubstitution pattern on the benzene ring.
-
The ¹³C NMR spectrum shows the correct number of unique carbons (8, due to symmetry in the ethyl groups). Crucially, the downfield doublet at ~155 ppm is definitive evidence for a carbon atom directly bonded to a fluorine atom.
-
-
Final Synthesis: The molecular formula from MS is validated by the detailed structural information from NMR. The functional groups identified by IR are correctly placed within the molecular framework established by NMR. The fragmentation pattern in MS, such as the loss of ethyl and nitro groups, further corroborates the structure deduced from NMR. Each piece of data reinforces the others, leading to a single, unambiguous structural assignment.
Conclusion
The structural elucidation of this compound presented here exemplifies a robust, self-validating analytical workflow. By leveraging the complementary strengths of IR, NMR, and Mass Spectrometry, we move from a hypothesis to a confirmed structure grounded in empirical, cross-validated data. This multi-faceted approach ensures the highest level of scientific integrity and is an indispensable practice in modern chemical research and drug development.
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The Ortho-Fluoro Effect: A Comparative Analysis of N,N-diethyl-2-fluoro-4-nitroaniline and its Non-Fluorinated Analogue
A Senior Application Scientist's Guide to Understanding the Impact of Fluorine Substitution in Drug Discovery Intermediates
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of N,N-diethyl-2-fluoro-4-nitroaniline and its non-fluorinated counterpart, N,N-diethyl-4-nitroaniline, offering insights into the tangible effects of a single, strategically placed fluorine atom.
Introduction: The Rationale for Fluorine Incorporation
The decision to introduce a fluorine atom into a potential drug candidate is a calculated one. In the case of this compound, the ortho-fluoro substituent is anticipated to exert a significant influence on the molecule's physicochemical properties compared to the parent compound, N,N-diethyl-4-nitroaniline. This guide will dissect these differences through a combination of experimental data, theoretical principles, and established analytical protocols. We will explore how this seemingly minor structural change can have a major impact on key parameters relevant to drug design and synthesis.
Comparative Physicochemical Properties
The introduction of a fluorine atom ortho to the diethylamino group and meta to the nitro group creates a unique electronic and steric environment. The following table summarizes the key physicochemical properties of both compounds.
| Property | N,N-diethyl-4-nitroaniline | This compound | Impact of Fluorine |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₃FN₂O₂ | Addition of one fluorine atom |
| Molecular Weight | 194.23 g/mol | 212.22 g/mol | Increased molecular weight |
| pKa (predicted) | ~2.30[1][2] | Estimated to be < 2.30 | Increased acidity (decreased basicity) |
| LogP (predicted) | ~2.6 (for N,N-diethyl-2-nitroaniline)[3] | Estimated to be > 2.6 | Increased lipophilicity |
| Redox Potential | Not available | Not available | Expected to be higher (more easily reduced) |
Causality Behind the Changes:
-
pKa: The strong electron-withdrawing inductive effect of the ortho-fluorine atom is expected to decrease the electron density on the nitrogen of the diethylamino group. This reduces its basicity, resulting in a lower pKa for its conjugate acid compared to the non-fluorinated analog.
-
LogP: The addition of a fluorine atom generally increases the lipophilicity of a molecule, a critical parameter for membrane permeability and drug absorption. While experimental data for the target molecules is unavailable, data for the related N,N-diethyl-2-nitroaniline suggests a baseline, and the addition of fluorine is predicted to increase this value.
-
Redox Potential: The electron-withdrawing nature of both the fluorine and nitro groups is anticipated to make the aromatic ring more electron-deficient. This would facilitate reduction of the nitro group, leading to a higher (less negative) redox potential.
Spectroscopic Analysis: A Comparative Fingerprint
Spectroscopic techniques provide a detailed view of the molecular structure and electronic environment. Below is a comparison of the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | N,N-diethyl-4-nitroaniline (or dimethyl analog) | This compound (predicted) | Key Differences |
| ¹H NMR | Aromatic protons appear as two doublets. Diethyl protons show a quartet and a triplet.[4] | The aromatic region will show more complex splitting patterns due to H-F coupling. | The presence of fluorine will introduce additional coupling, aiding in structural confirmation. |
| ¹³C NMR | Aromatic carbons show distinct signals.[5] | Carbon signals will exhibit C-F coupling, with the carbon directly bonded to fluorine showing a large one-bond coupling constant. | C-F coupling is a definitive indicator of fluorine incorporation. |
| ¹⁹F NMR | Not applicable | A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. | A powerful tool for confirming the presence and purity of the fluorinated compound. |
Infrared (IR) and UV-Visible Spectroscopy
-
IR Spectroscopy: The IR spectrum of N,N-diethyl-4-nitroaniline shows characteristic peaks for the N-O stretching of the nitro group and C-N stretching of the aromatic amine. The spectrum of the fluorinated analog is expected to show an additional C-F stretching vibration.
-
UV-Visible Spectroscopy: Both compounds are yellow, indicating absorption in the visible region. The λmax for N,N-diethyl-4-nitroaniline is influenced by the solvent polarity.[3][6][7] The introduction of the ortho-fluoro group may cause a slight shift in the λmax due to its electronic influence on the chromophore.
The Electronic and Steric Impact of the Ortho-Fluoro Substituent
The Hammett and Taft equations provide a quantitative framework for understanding the electronic and steric effects of substituents on the reactivity of aromatic compounds.
Electronic Effects: Hammett Constants
The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. For a fluorine atom, the inductive effect (-I) is strongly electron-withdrawing, while the resonance effect (+R) is electron-donating.
-
σp (para): +0.06
-
σm (meta): +0.34
-
σo (ortho): The ortho position is more complex due to the proximity to the reaction center, where both electronic and steric effects are at play. The electronic effect of an ortho-fluoro substituent is generally considered to be strongly electron-withdrawing.
Steric Effects: Taft Steric Parameters
The Taft steric parameter (Es) quantifies the steric bulk of a substituent. Fluorine is a relatively small atom, and its steric hindrance is generally considered to be minimal.[8][9][10][11]
Experimental Protocols
To provide a practical framework for the comparative analysis discussed, the following are detailed protocols for key experimental procedures.
Synthesis of N,N-diethyl-4-nitroaniline
This procedure is adapted from established methods for the N-alkylation of anilines.
Workflow for the Synthesis of N,N-diethyl-4-nitroaniline
Caption: Synthesis of N,N-diethyl-4-nitroaniline.
Procedure:
-
To a solution of 4-nitroaniline in a suitable solvent such as DMF, add a base (e.g., potassium carbonate).
-
Add diethyl sulfate dropwise to the mixture at room temperature.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound
The synthesis of the fluorinated analog can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable difluoro-nitrobenzene precursor.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Procedure:
-
Dissolve 1,2-difluoro-4-nitrobenzene in a polar aprotic solvent like DMSO.
-
Add a base such as potassium carbonate, followed by the slow addition of diethylamine.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Determination of pKa
The pKa can be determined spectrophotometrically by measuring the UV-Vis absorbance of the compound in a series of buffers with varying pH.
Workflow for pKa Determination
Caption: pKa determination workflow.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small aliquot of the stock solution to each buffer to a constant final concentration.
-
Measure the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorptivities against the pH.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Conclusion: The Fluorine Advantage
The introduction of an ortho-fluoro substituent in N,N-diethyl-4-nitroaniline significantly alters its electronic and physicochemical properties. The strong inductive effect of fluorine increases the acidity of the anilinic nitrogen and is expected to enhance the lipophilicity of the molecule. These modifications can have profound implications for its use in drug discovery, potentially improving membrane permeability and modulating metabolic pathways. Furthermore, the altered electronic nature of the aromatic ring can influence its reactivity in subsequent synthetic transformations. This comparative guide underscores the importance of strategic fluorination as a tool for fine-tuning the properties of bioactive molecules.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Nitroanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitroanilines are foundational building blocks in the landscape of chemical synthesis, serving as critical precursors for a vast array of high-value compounds, including pharmaceuticals, agrochemicals, and dyes. The strategic placement of nitro and amino functionalities on the aromatic ring, along with other substituents, dictates the molecule's reactivity and ultimate application. The selection of an appropriate synthetic route is therefore a decision of paramount importance, directly influencing yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the principal synthetic methodologies for preparing substituted nitroanilines, offering insights into the underlying chemical principles and practical considerations for each approach.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of substituted nitroanilines can be broadly categorized into three classical approaches and two modern catalytic strategies. This guide will delve into each, providing a comparative framework for selecting the optimal route for a given target molecule.
-
Electrophilic Aromatic Substitution (EAS) on Anilines
-
Nucleophilic Aromatic Substitution (SNAr) on Halonitrobenzenes
-
Partial Reduction of Dinitroaromatics
-
Modern C-N Coupling Reactions: Buchwald-Hartwig Amination and Ullmann Condensation
Electrophilic Aromatic Substitution (EAS): A Workhorse with Caveats
The direct nitration of anilines is a conceptually straightforward approach to introducing a nitro group onto the aromatic ring. However, this method is fraught with challenges. The strongly acidic conditions required for nitration (typically a mixture of concentrated nitric and sulfuric acids) protonate the amino group, forming an anilinium ion. This protonated species is a meta-director, leading to the formation of the m-nitroaniline isomer, often in significant quantities, regardless of the initial directing influence of other substituents.[1] Furthermore, the potent oxidizing nature of the nitrating mixture can lead to the degradation of the aniline starting material, resulting in lower yields and complex purification procedures.[2]
To circumvent these issues, a widely adopted strategy involves the protection of the amino group, most commonly through acetylation to form an acetanilide.[3] The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for a more controlled nitration. The bulky nature of the acetyl group often favors the formation of the para-isomer due to steric hindrance at the ortho positions.[4][5] The protecting group is then removed by hydrolysis to yield the desired nitroaniline.
Causality Behind Experimental Choices in EAS:
-
Protection: Acetylation is chosen as it transforms the highly activating and basic amino group into a moderately activating, neutral amide. This prevents the formation of the meta-directing anilinium ion and reduces the susceptibility of the ring to over-nitration and oxidation.
-
Nitration Conditions: The use of a mixed acid system (HNO₃/H₂SO₄) is crucial for the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.[6]
-
Deprotection: Acidic or basic hydrolysis effectively removes the acetyl group, regenerating the amino functionality. The choice between acidic and basic conditions depends on the stability of other functional groups on the molecule.
Generalized Reaction Pathway for EAS Route:
Caption: Generalized workflow for the synthesis of substituted nitroanilines via the EAS route.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Effects
The SNAr reaction provides an alternative and powerful strategy for the synthesis of substituted nitroanilines, particularly for ortho and para isomers.[7] This method involves the reaction of a halonitrobenzene with an amine or ammonia. The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the halogen is crucial for activating the aromatic ring towards nucleophilic attack.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10]
Causality Behind Experimental Choices in SNAr:
-
Substrate Activation: The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is the driving force for this reaction. The more nitro groups present (especially in ortho and para positions), the more facile the substitution.
-
Leaving Group: The nature of the halogen influences the reaction rate, with the reactivity order typically being F > Cl > Br > I. Although counterintuitive based on bond strength, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[11]
-
Reaction Conditions: SNAr reactions are often carried out in polar aprotic solvents like DMSO, DMF, or NMP to solvate the charged intermediate. The use of a base may be necessary to deprotonate the amine nucleophile, increasing its nucleophilicity.
Generalized Reaction Pathway for SNAr Route:
Caption: Generalized workflow for the synthesis of substituted nitroanilines via the SNAr route.
Partial Reduction of Dinitroaromatics: A Chemoselective Approach
The selective reduction of one nitro group in a dinitroaromatic compound is a highly effective method for the synthesis of certain nitroaniline isomers, most notably m-nitroaniline.[3][12][13] This approach relies on the use of chemoselective reducing agents that can differentiate between the two nitro groups. The Zinin reduction, which employs sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄HS) in an aqueous or alcoholic medium, is a classic and widely used method for this transformation.[12]
Causality Behind Experimental Choices in Partial Reduction:
-
Choice of Reducing Agent: Sulfide-based reagents are particularly effective for the selective reduction of one nitro group. The mechanism is thought to involve the formation of a nitroso intermediate, which is then further reduced to the amine. The presence of the second nitro group deactivates the ring, making the reduction of the second nitro group more difficult under controlled conditions.
-
Reaction Control: Careful control of stoichiometry, temperature, and reaction time is essential to prevent over-reduction to the corresponding diamine. The reaction is often monitored to ensure that it is stopped once the desired mono-reduction has occurred.
-
Substrate Considerations: The relative positions of the nitro groups and other substituents can influence the selectivity of the reduction. In some cases, steric hindrance or electronic effects can favor the reduction of one nitro group over the other.
Generalized Reaction Pathway for Partial Reduction Route:
Caption: Generalized workflow for the synthesis of substituted nitroanilines via partial reduction.
Modern C-N Coupling Reactions: Expanding the Synthetic Toolbox
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, offering milder and more versatile alternatives to classical methods. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples that have found application in the synthesis of substituted nitroanilines.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[14][15] This reaction is characterized by its broad substrate scope, high functional group tolerance, and generally high yields.[16] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[17]
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[18][19] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern variations of the Ullmann reaction employ ligands and catalytic amounts of copper, allowing for milder reaction conditions and a broader substrate scope.[20][21]
Causality Behind Experimental Choices in C-N Coupling:
-
Catalyst and Ligand Selection: The choice of the metal catalyst (palladium for Buchwald-Hartwig, copper for Ullmann) and the supporting ligand is critical for achieving high catalytic activity and selectivity. The ligand plays a key role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.
-
Base: A base is required to deprotonate the amine nucleophile, and the choice of base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.
-
Substrate Compatibility: These methods are often compatible with a wide range of functional groups, making them suitable for the synthesis of complex molecules. However, the specific reaction conditions must be optimized for each substrate combination.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Comparison of Synthesis Routes
To provide a practical comparison, the following table summarizes typical yields and reaction conditions for the synthesis of a representative substituted nitroaniline, 4-methoxy-2-nitroaniline, via different routes.[4][6][22][23][24]
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| EAS | p-Anisidine | Ac₂O, HNO₃, H₂SO₄ | 70-85 | Readily available starting materials, well-established procedure. | Multi-step, use of strong acids, potential for isomer formation. |
| SNAr | 2-Chloro-4-methoxynitrobenzene | Ammonia | >90 | High yield, good regioselectivity. | Starting material may not be readily available. |
| Partial Reduction | 2,4-Dinitroanisole | Na₂S or other selective reducing agents | Variable, depends on selectivity | Can be highly selective for certain isomers. | Potential for over-reduction, requires careful control. |
| Buchwald-Hartwig | 2-Bromo-4-methoxyaniline & Nitro-source | Pd catalyst, ligand, base | 80-95 | Mild conditions, broad functional group tolerance. | Cost of catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | 2-Iodo-4-methoxyaniline & Nitro-source | Cu catalyst, ligand, base | 75-90 | Alternative to palladium catalysis. | Often requires higher temperatures than Buchwald-Hartwig. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-2-nitroaniline via EAS
This protocol is adapted from established laboratory procedures for the synthesis of 4-methoxy-2-nitroaniline starting from p-anisidine.[6][23]
Step 1: Acetylation of p-Anisidine
-
In a suitable flask, dissolve p-anisidine in glacial acetic acid.
-
Add acetic anhydride dropwise with stirring.
-
Heat the mixture gently under reflux for 1 hour.
-
Pour the cooled reaction mixture into ice water to precipitate the 4-methoxyacetanilide.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of 4-Methoxyacetanilide
-
Add the dried 4-methoxyacetanilide to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
-
Pour the reaction mixture onto crushed ice to precipitate the 2-nitro-4-methoxyacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until neutral, and dry.
Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide
-
Reflux the 2-nitro-4-methoxyacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-3 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the 4-methoxy-2-nitroaniline.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of 2-Nitroaniline via SNAr
This protocol describes the synthesis of 2-nitroaniline from 2-chloronitrobenzene and ammonia.[25]
-
Place 2-chloronitrobenzene and aqueous ammonia in a high-pressure autoclave.
-
Heat the autoclave to 180-200 °C for 4-6 hours. The pressure will rise during the reaction.
-
After cooling, vent the autoclave and transfer the reaction mixture to a beaker.
-
Cool the mixture in an ice bath to precipitate the 2-nitroaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Conclusion: A Strategic Approach to Synthesis
The synthesis of substituted nitroanilines offers a rich landscape of chemical transformations, each with its own set of advantages and limitations. The classical methods of electrophilic aromatic substitution, nucleophilic aromatic substitution, and partial reduction of dinitroaromatics remain valuable and widely practiced, particularly for large-scale industrial production where cost and the availability of starting materials are primary considerations.
Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful tools for the synthesis of complex and highly functionalized nitroanilines, offering mild reaction conditions and broad substrate scope that are often essential in the context of drug discovery and development.
The selection of the optimal synthetic route requires a careful and strategic evaluation of the target molecule's structure, the desired scale of the synthesis, and the economic and environmental constraints of the project. This guide serves as a foundational resource to aid researchers in navigating these considerations and making informed decisions in their synthetic endeavors.
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Homework.Study.com. (n.d.). Explain, in terms of resonance stabilization and steric hindrance, why, in the nitration of acetanilide, para-substitution is preferred over ortho. [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of N,N-diethyl-2-fluoro-4-nitroaniline
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides a detailed, procedural guide for the safe and compliant disposal of N,N-diethyl-2-fluoro-4-nitroaniline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Identification and Chemical Profile
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to other nitroanilines.[1][2][3] May cause damage to organs through prolonged or repeated exposure.[1][2][3][4]
-
Methemoglobinemia: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4][5]
-
Environmental Hazard: Considered harmful to aquatic life with long-lasting effects.[1][2][3][4][6]
-
Combustibility: The compound is likely combustible, and in finely divided form, may have the potential for dust explosion.[3][4][5]
Chemical and Physical Properties (Inferred)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [5] |
| Molecular Weight | 212.22 g/mol | [5] |
| Appearance | Likely a solid, possibly yellow or brown powder/crystals | [5] |
| Solubility | Insoluble in water | [5] |
Personal Protective Equipment (PPE) and Safe Handling
Due to the inferred toxicity of this compound, strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which is a likely route of exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter. | To prevent inhalation of dust or vapors, especially when handling outside of a fume hood. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled, sealed container for disposal.[1][6][7] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then collect the absorbed material into a suitable container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[7]
Step-by-Step Disposal Workflow
Caption: Disposal workflow for this compound.
Rationale for Incineration
Incineration is the preferred disposal method for halogenated and nitrated aromatic compounds due to their thermal stability and potential for environmental persistence. High-temperature incineration, typically above 900°C with a sufficient residence time, is necessary to ensure the complete destruction of the molecule.[8] The presence of fluorine in the molecule necessitates even higher temperatures for complete breakdown compared to chlorinated analogs.[9] A properly equipped incinerator will have an afterburner to destroy any remaining organic compounds and a scrubber system to remove acidic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx) that are formed during combustion.[7][8]
Regulatory and Compliance Information
Proper classification of this compound as a hazardous waste is a legal requirement.
EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste. While not specifically listed by name, its properties align with characteristic wastes, and its precursors and similar compounds are listed. For instance, nitrobenzene is a listed hazardous waste (D036), and various chlorinated and nitrated compounds fall under the F and K lists.[10][11] It is the responsibility of the waste generator to make a formal hazardous waste determination.
European Waste Catalogue (EWC) Classification
For disposal in Europe, a European Waste Catalogue (EWC) code must be assigned. The appropriate code would likely fall under Chapter 07 "Wastes from Organic Chemical Processes." A potential code could be 07 05 13* "solid wastes containing hazardous substances" or a similar code within the 07 01, 07 02, or 07 05 series, depending on the specific process that generated the waste. An asterisk (*) indicates that the waste is hazardous.
Transportation Regulations
For transportation to a disposal facility, this compound must be packaged, labeled, and transported in accordance with the Department of Transportation (DOT) regulations in the US or equivalent international regulations (e.g., ADR in Europe, IATA for air transport). Nitroanilines are classified as UN 1661, Hazard Class 6.1 (Toxic substances).[12]
Conclusion
The proper disposal of this compound requires a comprehensive approach that prioritizes safety and regulatory compliance. By understanding the hazards of this compound, utilizing appropriate personal protective equipment, and following a stringent disposal protocol centered around high-temperature incineration by a licensed professional service, laboratories can effectively manage this hazardous waste. This guide provides the necessary framework for research, science, and drug development professionals to handle and dispose of this compound responsibly.
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Comprehensive Safety and Handling Guide for N,N-diethyl-2-fluoro-4-nitroaniline
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling N,N-diethyl-2-fluoro-4-nitroaniline. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Based on analogous compounds, it is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[2][5][8][9][10] It may also cause skin and serious eye irritation.[2][5] A significant concern with nitroaniline compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[11][12]
Key Potential Hazards:
-
Acute Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.[5][8][9][10]
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[2][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[8][9][10][13]
-
Mutagenicity: Some related compounds are suspected of causing genetic defects.[11]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield. | Must be worn at all times to protect against splashes and dust. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][14] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Gloves should be inspected for integrity before each use and disposed of as hazardous waste after handling.[1][11] Aromatic amines can permeate some common glove materials.[15] |
| Lab coat or chemical-resistant coveralls. | To prevent skin contact with the substance.[1] Contaminated clothing should be removed immediately and laundered by qualified personnel.[12] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[1][2] |
| Feet | Closed-toe shoes. | To protect against spills.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2][11]
-
Safety Equipment: Before starting work, locate and verify the functionality of the nearest safety shower and eyewash station.[12]
-
Incompatible Materials: Keep the substance away from strong oxidizing agents and acids.[1]
3.2. Handling the Chemical
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Preventing Contact: Avoid all direct contact with the substance.[1][2][16] Do not breathe dust or vapors.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2][5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
3.3. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[1] For liquid spills, absorb with an inert material like sand or vermiculite and place it in a sealed container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
3.4. Waste Disposal
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[16] Do not discharge into drains or the environment.[4][8][16]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. osha.gov [osha.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alpharesources.com [alpharesources.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. westliberty.edu [westliberty.edu]
- 11. amherst.edu [amherst.edu]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 16. Leading Speciality Chemical in India [aarti-industries.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
